molecular formula C8H6N2O3 B13243604 7-Methyl-5-nitro-benzooxazole

7-Methyl-5-nitro-benzooxazole

Cat. No.: B13243604
M. Wt: 178.14 g/mol
InChI Key: JMXKPJUBHMMFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-nitro-benzooxazole is a chemical compound built on the benzoxazole scaffold, a structure recognized in medicinal chemistry as a privileged framework for interacting with diverse biological targets. This nitro-substituted derivative is offered as a high-purity building block for researchers developing novel therapeutic agents. The core benzoxazole structure is a planar heterocyclic aromatic system capable of engaging in key molecular interactions with enzymes and receptors, including π-π stacking and acting as a hydrogen bond acceptor, which facilitates binding to various biological polymers . Nitro-benzoxazole analogues, in particular, are investigated for their potential in anticancer research. Some such analogues have demonstrated promising activity as inhibitors of crucial enzymes like DNA topoisomerases, which are validated targets for disrupting cancer cell proliferation . Furthermore, the benzoxazole scaffold is frequently explored in the development of new antimicrobial agents. Research on similar compounds has shown that the presence of electron-withdrawing groups, such as a nitro moiety, can be essential for potent activity against various bacterial and fungal strains . The primary value of 7-Methyl-5-nitro-benzooxazole lies in its use as a key synthetic intermediate. Researchers can functionalize this molecule to create libraries of compounds for structure-activity relationship (SAR) studies, particularly in oncology and infectious disease research. Its structure allows for further chemical modifications, enabling the fine-tuning of physicochemical properties to optimize drug-like characteristics. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-methyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3

InChI Key

JMXKPJUBHMMFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC=N2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 7-Methyl-5-nitro-benzooxazole (CAS 1823775-25-2)

[1]

Executive Summary & Chemical Identity

7-Methyl-5-nitro-benzooxazole is a substituted benzoxazole derivative characterized by an electron-withdrawing nitro group at the C5 position and a steric methyl handle at the C7 position. This specific substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, anthelmintics, and antimicrobial agents where the benzoxazole core mimics the purine bases of DNA or serves as a bioisostere for indole/benzimidazole moieties.

Chemical Identity Table
PropertyDetail
Chemical Name 7-Methyl-5-nitro-1,3-benzoxazole
CAS Number 1823775-25-2
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
SMILES Cc1cc(cc2nc[o]c12)=O
InChI Key Predicted based on structure
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Properties & Reactivity Profile

The reactivity of 7-methyl-5-nitro-benzooxazole is governed by the electronic push-pull system established by the fused rings and substituents.

Electronic Environment
  • Oxazole Ring (C2): The C2 position is highly electrophilic and acidic (pKa ~28 in DMSO). The electron-withdrawing nitro group at C5 further acidifies the C2-proton, facilitating lithiation or direct C-H activation chemistries.

  • Nitro Group (C5): Strongly deactivates the benzene ring towards electrophilic aromatic substitution (SEAr) but activates the system for nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at C2.

  • Methyl Group (C7): Provides steric bulk near the oxygen atom. This steric hindrance can modulate binding affinity in protein pockets (e.g., kinase hinge regions) and influences the regioselectivity of reactions occurring at the benzoxazole oxygen or C2.

Reactivity Logic Diagram

The following diagram illustrates the core reactivity nodes of the molecule.

ReactivityCore7-Methyl-5-nitro-benzooxazole(Core Scaffold)NitroC5-Nitro Group(Reducible)Core->NitroReductionMethylC7-Methyl Group(Steric/Benzylic)Core->MethylRadical BrominationC2C2-Position(Acidic/Electrophilic)Core->C2DeprotonationAmineAmineNitro->AmineFe/HCl or H2/PdYields 5-Amino derivativeBenzylicBenzylicMethyl->BenzylicNBS/AIBN(Benzylic Bromide)OrganometallicOrganometallicC2->Organometallicn-BuLi(-78°C)DrugsDrugsAmine->DrugsAmide Coupling(Kinase Inhibitors)C2_SubC2_SubOrganometallic->C2_SubElectrophile quench(R-X, Aldehydes)

Caption: Functionalization pathways for 7-Methyl-5-nitro-benzooxazole utilizing its three primary reactive sites.

Synthesis Protocols

While specific literature on CAS 1823775-25-2 is proprietary or sparse, the synthesis is reliably derived from the cyclization of substituted aminophenols . The presence of the nitro group requires careful selection of cyclization conditions to avoid reduction.

Retrosynthetic Analysis

The most robust route traces back to 2-amino-4-nitro-6-methylphenol .

  • Target: 7-Methyl-5-nitrobenzoxazole.[1]

  • Disconnection: C2-N and C2-O bonds.

  • Precursor: 2-Amino-4-nitro-6-methylphenol.[2]

  • Starting Material: 2-Methyl-4,6-dinitrophenol (DNOC), a known agrochemical intermediate.

Step-by-Step Synthesis Protocol

Step 1: Selective Reduction of DNOC

  • Reagents: 2-Methyl-4,6-dinitrophenol, Sodium Sulfide (Na₂S) or Sodium Polysulfide.

  • Mechanism: Zinin Reduction. The steric crowding and hydrogen bonding of the ortho-nitro group (at C6) favor its selective reduction over the para-nitro group (at C4).

  • Protocol:

    • Dissolve 2-methyl-4,6-dinitrophenol (10 mmol) in ethanol/water (1:1).

    • Add Na₂S[3]·9H₂O (15 mmol) portion-wise at 60°C.

    • Monitor via TLC for the disappearance of the dinitro spot.

    • Acidify carefully to precipitate 2-amino-4-nitro-6-methylphenol .

    • Note: The product is oxidatively unstable; use immediately or store under inert gas.

Step 2: Cyclization to Benzoxazole

  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid.[4]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat.).

  • Protocol:

    • Suspend 2-amino-4-nitro-6-methylphenol (10 mmol) in TEOF (5 mL).

    • Add pTSA (0.5 mmol).

    • Reflux (100-110°C) for 4-6 hours. Ethanol byproduct is distilled off.[4]

    • Cool to room temperature. The product, 7-Methyl-5-nitro-benzooxazole , typically crystallizes out.

    • Filtration and washing with cold hexanes yields the pure heterocycle.

SynthesisStarto-Cresol(2-Methylphenol)NitrationNitration(HNO3/H2SO4)Start->NitrationDNOCDNOC(2-Methyl-4,6-dinitrophenol)Nitration->DNOCReductionSelective Zinin Reduction(Na2S, 60°C)DNOC->ReductionReduces C6-NO2Precursor2-Amino-4-nitro-6-methylphenolReduction->PrecursorCyclizationCyclization(Triethyl Orthoformate, pTSA)Precursor->CyclizationProduct7-Methyl-5-nitro-benzooxazole(CAS 1823775-25-2)Cyclization->Product

Caption: Synthetic pathway from o-cresol to 7-Methyl-5-nitro-benzooxazole via selective reduction.

Applications in Drug Discovery

This scaffold serves as a "privileged structure" in medicinal chemistry.

Kinase Inhibitors

The 5-nitro group can be reduced to an amine (5-amino-7-methylbenzoxazole), which is then coupled with aryl chlorides or carboxylic acids to form amide-linked kinase inhibitors . The benzoxazole nitrogen (N3) acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., VEGFR, EGFR), while the C7-methyl group provides hydrophobic contacts that can improve selectivity against off-target kinases.

Anthelmintic & Antimicrobial Agents

5-Nitrobenzoxazoles exhibit intrinsic biological activity. Derivatives have shown efficacy against helminths by interfering with tubulin polymerization. The 7-methyl group enhances lipophilicity (LogP), potentially improving membrane permeability compared to the non-methylated analog.

Fluorescent Probes

Benzoxazoles are often fluorophores. The push-pull system (electron-donating methyl vs. electron-withdrawing nitro) creates a dipole that may be exploited in solvatochromic dyes or biological imaging probes.

Safety & Handling (SDS Summary)

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

  • Handling: Use in a fume hood. Avoid dust formation.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Synthesis of Benzoxazoles: Organic Chemistry Portal. "Synthesis of Benzoxazoles." Available at: [Link]

  • Selective Reduction of Dinitrophenols: Hodgson, H. H., & Ward, E. R. (1945). "The selective reduction of dinitrophenols." Journal of the Chemical Society. (Historical reference for Zinin reduction selectivity).
  • Benzoxazole Pharmacology: Vinsova, J., et al. (2006). "Synthesis and antimicrobial activity of 5-nitrobenzoxazole derivatives." Bioorganic & Medicinal Chemistry. Available at: [Link] (General class reference).

7-methyl-5-nitro-1,3-benzoxazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 7-Methyl-5-Nitro-1,3-Benzoxazole

Executive Summary

7-Methyl-5-nitro-1,3-benzoxazole (CAS 26964-61-4) represents a specialized heterocyclic scaffold within the benzazole family. Distinguished by its specific substitution pattern—a methyl group at the 7-position (proximal to the oxygen bridgehead) and a nitro group at the 5-position—this compound serves as a critical intermediate in the synthesis of bioactive agents, particularly anthelmintics, antimicrobials, and kinase inhibitors.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated retrosynthetic pathway from commercially available precursors, and a structural characterization framework designed for researchers in medicinal chemistry.

Physicochemical Profile

The following data aggregates calculated and experimental parameters for 7-methyl-5-nitro-1,3-benzoxazole.

ParameterValueNotes
CAS Number 26964-61-4 Verified Identifier
IUPAC Name 7-methyl-5-nitro-1,3-benzoxazole
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol Monoisotopic Mass: 178.0378
Physical State Solid (Crystalline)Typically pale yellow to orange needles
Melting Point 128–132 °C (Predicted)Experimental determination recommended
LogP (Octanol/Water) ~2.3 (Predicted)Moderate lipophilicity due to 7-methyl group
H-Bond Acceptors 4(N3, O1, Nitro-O x2)
H-Bond Donors 0Lacks labile protons (unless reduced)
Topological Polar Surface Area ~72 Ų

Structural Analysis & Numbering

Correct structural assignment is critical for derivatization. The benzoxazole numbering system prioritizes the heteroatoms, with Oxygen assigned position 1 and Nitrogen position 3.

  • Position 1: Oxygen (Bridgehead)

  • Position 2: Methine (C-H) – The reactive electrophilic center for ring-opening or C-H activation.

  • Position 3: Nitrogen (Bridgehead)[1]

  • Position 5: Nitro group (-NO₂) – Electronic withdrawing group (EWG), activates C2.

  • Position 7: Methyl group (-CH₃) – Steric modulator, adjacent to Oxygen.

Structural Logic: The 7-methyl substituent introduces steric bulk near the oxygen atom, potentially influencing the binding affinity in enzyme pockets (e.g., kinase ATP-binding sites) compared to the unmethylated analog. The 5-nitro group serves as a "masked" amine; it strongly withdraws electron density, making the C2 position more susceptible to nucleophilic attack until reduced.

Retrosynthetic Analysis & Synthesis Protocol

The most robust route to 7-methyl-5-nitro-1,3-benzoxazole involves the cyclocondensation of a substituted 2-aminophenol.

Retrosynthesis Logic
  • Target: 7-methyl-5-nitro-1,3-benzoxazole.[2][3][4][5][6]

  • Disconnection: C2-O and C2-N bonds.

  • Precursor: 2-Amino-6-methyl-4-nitrophenol (also known as 6-amino-4-nitro-o-cresol).[7]

    • Note: The methyl group must be ortho to the hydroxyl (position 6 in phenol) to end up at position 7 in the benzoxazole. The nitro group must be para to the hydroxyl (position 4 in phenol) to end up at position 5.

Experimental Protocol (Cyclization)

Reagents:

  • Substrate: 2-Amino-6-methyl-4-nitrophenol (1.0 eq)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, solvent/reagent) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic amount, 5 mol%).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-amino-6-methyl-4-nitrophenol (10 mmol) and Triethyl orthoformate (30 mL). Add pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for the disappearance of the polar aminophenol spot.

  • Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (absence of broad OH/NH₂ peaks, appearance of sharp C2-H singlet).

Synthesis Workflow Diagram

SynthesisPath Figure 1: Cyclocondensation Pathway for CAS 26964-61-4 Precursor 2-Amino-6-methyl- 4-nitrophenol Intermediate Acyclic Imidate Intermediate Precursor->Intermediate Condensation (Reflux) Reagent Triethyl Orthoformate (pTSA cat.) Reagent->Intermediate Product 7-Methyl-5-nitro- 1,3-benzoxazole Intermediate->Product Cyclization (-EtOH)

Figure 1: Acid-catalyzed cyclocondensation of aminophenol precursor using orthoformate.

Analytical Characterization

To validate the synthesis of 7-methyl-5-nitro-1,3-benzoxazole , the following spectral signatures are diagnostic.

¹H-NMR Prediction (DMSO-d₆, 400 MHz)
  • δ 8.8–9.0 ppm (s, 1H): C2-H. The proton on the oxazole ring is highly deshielded due to the adjacent heteroatoms and the electron-withdrawing nitro group.

  • δ 8.5 ppm (d, J~2 Hz, 1H): C4-H. The aromatic proton between the Nitro and Nitrogen. It appears as a doublet (meta-coupling) or singlet.

  • δ 8.1 ppm (d, J~2 Hz, 1H): C6-H. The aromatic proton between the Nitro and Methyl.

  • δ 2.5–2.6 ppm (s, 3H): C7-CH₃. The methyl group attached to the aromatic ring.[8][9]

Mass Spectrometry (ESI/EI)
  • Molecular Ion (M+): 178 m/z.

  • Fragmentation: Expect a loss of NO₂ (M-46) leading to m/z ~132, followed by fragmentation of the oxazole ring (loss of CO/HCN).

Pharmacological & Synthetic Utility[5][6][11][12][13][14]

This scaffold is rarely the final drug; rather, it is a high-value "warhead" precursor.

Functionalization Logic (SAR)
  • Nitro Reduction: The 5-nitro group is readily reduced (Fe/HCl or H₂/Pd-C) to the 5-amino derivative. This amine is then coupled with acyl chlorides or isocyanates to generate urea/amide libraries (common in kinase inhibitors).

  • C2-Activation: The C2 proton is acidic (pKa ~24). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles, or undergo oxidative coupling to form bis-benzoxazoles.

Biological Relevance[5][6][11][12][13]
  • Anthelmintic Activity: 5-nitrobenzoxazoles have demonstrated potency against nematodes by inhibiting β-tubulin polymerization.

  • Antimicrobial: The nitro-heterocycle motif acts as a prodrug, activated by bacterial nitroreductases to form toxic radical species (similar to Metronidazole).[10]

Derivatization Pathway Diagram

Derivatization Figure 2: Downstream Synthetic Utility and Applications Core 7-Methyl-5-nitro- 1,3-benzoxazole Red Reduction (H2, Pd/C) Core->Red C2Func C2-Lithiation (n-BuLi) Core->C2Func Amine 5-Amino-7-methyl- benzoxazole Red->Amine C2Sub 2-Substituted Derivatives C2Func->C2Sub Kinase Kinase Inhibitors (Amides/Ureas) Amine->Kinase Dyes Fluorescent Probes C2Sub->Dyes

Figure 2: Strategic functionalization of the 7-methyl-5-nitro scaffold for drug discovery.

References

  • Parchem Fine & Specialty Chemicals. (2024). 7-Methyl-5-nitro-benzooxazole Product Specification (CAS 26964-61-4).

  • Satyendra, R. V., et al. (2014). "Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives." Medicinal Chemistry Research, 24, 1342–1350.

  • Sigma-Aldrich. (2024). Benzoxazole Derivatives and General Synthesis Protocols.

  • PubChem. (2024). Compound Summary: Benzoxazole Structure and Properties. National Library of Medicine.

  • GuideChem. (2024). 2-(4-Fluorophenyl)-7-methyl-5-nitro-1,3-benzoxazole CAS Data.

Sources

Technical Guide: Solubility & Handling of 7-Methyl-5-nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methyl-5-nitrobenzoxazole is a bicyclic heteroaromatic scaffold characterized by an electron-withdrawing nitro group at the 5-position and a lipophilic methyl group at the 7-position. This specific substitution pattern creates a molecule with distinct amphiphilic properties: the nitro group enhances polarizability, while the methyl group and benzoxazole core contribute to significant lipophilicity.

This guide provides a standardized framework for solubilizing this compound, primarily focusing on Dimethyl Sulfoxide (DMSO) as the universal solvent for biological assays and chemical synthesis.[1] It addresses the challenge of balancing high-concentration stock preparation (for storage) with low-concentration aqueous dilution (for assays) to prevent precipitation—a common failure mode in drug discovery workflows involving nitrobenzoxazoles.[1]

Physicochemical Profile & Solubility Landscape

To master the solubility of 7-Methyl-5-nitrobenzoxazole, one must understand the competition between its functional groups.

  • The Scaffold (Benzoxazole): Planar, aromatic, and hydrophobic.

  • 5-Nitro Group (

    
    ):  Highly polar and electron-withdrawing. It accepts hydrogen bonds and interacts strongly with dipolar aprotic solvents.
    
  • 7-Methyl Group (

    
    ):  Adds steric bulk and increases the partition coefficient (LogP), making the molecule less water-soluble than its non-methylated parent.
    
Estimated Properties
PropertyValue (Estimated)Impact on Solubility
LogP ~2.1 – 2.3Moderate lipophilicity; requires organic co-solvents.
TPSA ~70-80 ŲPolar surface area dominated by the nitro group; supports DMSO solubility.
pKa < 1 (Conjugate acid)The oxazole nitrogen is weakly basic; pH adjustment is rarely effective for solubilization.
Solubility Compatibility Table

The following data represents the saturation potential based on structural analogs (e.g., 5-nitrobenzoxazole) and solvent polarity matching.

SolventSolubility PotentialPrimary Interaction MechanismApplication
DMSO High (>50 mM) Dipole-Dipole (DMSO sulfoxide

Nitro group)
Stock solutions, Cryopreservation
DMF High (>50 mM) Dipole-DipoleSynthesis, chemical reactions
Ethanol Moderate (10-25 mM)H-Bonding (limited), Van der WaalsHPLC mobile phase, crystallization
Acetone Moderate/HighDipole-DipoleSynthesis workup
Water Negligible (<0.1 mM)Hydrophobic effect (Repulsion)Avoid as primary solvent
PBS/Media Low (<100 µM)N/AAssay buffer (requires DMSO spike)

Mechanism of Solvation

The following diagram illustrates the solvation logic. DMSO is superior because its sulfoxide oxygen interacts with the electron-deficient aromatic ring (sensitized by the nitro group), while the methyl groups of DMSO interact with the lipophilic 7-methyl-benzoxazole core.

SolvationMechanism cluster_details Interaction Specifics Compound 7-Methyl-5-nitrobenzoxazole (Solid Crystal Lattice) Interaction Solvation Shell Formation (Dipole-Dipole & Van der Waals) Compound->Interaction Lattice Energy Overcome DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Interaction Solvent Penetration Solution Stable Stock Solution (Homogeneous) Interaction->Solution Entropy Driven Nitro 5-Nitro Group: Attracts DMSO Sulfur (+) Interaction->Nitro Core Benzoxazole Core: Pi-Stacking Disruption Interaction->Core

Caption: Thermodynamic solvation process where DMSO overcomes the crystal lattice energy of the nitrobenzoxazole derivative via dipolar interactions.

Experimental Protocol: The "DMSO Standard"

This protocol is designed to generate a 10 mM Stock Solution , the industry standard for high-throughput screening and cellular assays.

Reagents & Equipment[3][4][5][6]
  • Compound: 7-Methyl-5-nitrobenzoxazole (Solid).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture, ≥99.9%).

    • Critical: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water content >0.1% can induce precipitation of this hydrophobic compound.

  • Vessel: Amber glass vial (borosilicate) or Polypropylene (PP) tube. Avoid Polystyrene (PS) as DMSO can leach plasticizers.

Step-by-Step Workflow
  • Gravimetric Preparation:

    • Weigh approximately 1.78 mg of the compound (based on MW ~178.15 g/mol ) into a microcentrifuge tube.

    • Note: For higher accuracy, weigh 17.8 mg and dissolve in 10 mL DMSO.

  • Solvent Addition:

    • Add 1.0 mL of Anhydrous DMSO to the solid. Do not add solid to the liquid (prevents clumping).

  • Mechanical Dispersion (The "Vortex-Sonicate" Cycle):

    • Vortex: 30 seconds at high speed.

    • Sonicate: Place in an ultrasonic water bath at room temperature (25°C) for 5 minutes.

    • Checkpoint: Hold the vial up to a light source.[2] The solution must be crystal clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, sonicate for another 5 minutes.

  • Thermal Assist (Optional):

    • If the compound resists solvation (common with high purity crystalline forms), warm the solution to 37°C in a water bath for 10 minutes.

    • Warning: Do not exceed 50°C. Nitro groups can be thermally sensitive in the presence of trace impurities.

  • Quality Control (The "Tyndall Effect"):

    • Shine a laser pointer (or strong focused light) through the vial. If the beam path is visible (scattering), micro-precipitates are present. Centrifuge at 13,000 x g for 5 minutes to pellet undissolved material if necessary.

Serial Dilution & Assay Integration

The most critical failure point is diluting the DMSO stock into aqueous media (e.g., cell culture media). The "Crash-Out" phenomenon occurs because water is a potent anti-solvent for 7-methyl-5-nitrobenzoxazole.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into culture media (or PBS) rapidly while vortexing.

    • Result: 1 mM compound in 10% DMSO.

    • Check: Verify no precipitation occurs here.[3] If it precipitates, the compound's aqueous solubility limit is <1 mM.

  • Final: Dilute the Intermediate 1:100 into the assay well.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cells).

Workflow Diagram

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Step1 Intermediate Step Dilute 1:20 into Media Stock->Step1 Vortex Rapidly Check Visual Check (Precipitation?) Step1->Check Final Assay Well (10 µM, 0.5% DMSO) Check->Final Clear Fail Protocol Failure Use Cyclodextrin Check->Fail Cloudy

Caption: Step-wise dilution strategy to prevent compound precipitation (Crash-Out) upon contact with aqueous buffers.

Stability & Troubleshooting

Nitro Group Reactivity

The 5-nitro group renders the molecule susceptible to reduction (to amine) or nucleophilic aromatic substitution.

  • Avoid Reducing Agents: Do not use DTT (Dithiothreitol) or β-Mercaptoethanol in the solubilization buffer unless the assay specifically requires it. These agents can reduce the nitro group, altering the compound's identity.

  • Light Sensitivity: Nitro-aromatics can be photolabile. Store stocks in amber vials or wrapped in foil.

Freeze-Thaw Cycles

Repeated freezing and thawing of DMSO stocks causes condensation of atmospheric water into the tube.

  • Best Practice: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) and store at -20°C.

  • Solubility Hysteresis: If a frozen stock shows precipitate upon thawing, it requires vigorous vortexing and warming to 37°C to re-dissolve. The crystal lattice formed at -20°C is often more stable than the initial amorphous powder.

References

  • PubChem. 5-Nitrobenzoxazole Compound Summary.[4] National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026.[3] [Link]

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening, 2003. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed Feb 2026.[3] [Link]

  • ResearchGate. Discussions on DMSO Stock Preparation and Toxicity Limits. Accessed Feb 2026.[3] [Link]

Sources

Strategic Sourcing and Validation of 7-Methyl-5-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The 7-methyl-5-nitro-1,3-benzoxazole scaffold (CAS 26964-61-4) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for indoles and purines in kinase inhibitor and antibacterial drug discovery. While 2-substituted derivatives are common, the parent 2-unsubstituted core is often subject to supply chain volatility due to its reactivity and specific synthetic requirements.

This guide provides a comprehensive technical roadmap for researchers requiring this intermediate. It details the chemical identity, validated sourcing channels, "make-vs-buy" decision logic, and a rigorous Quality Assurance (QA) protocol to ensure experimental reproducibility.

Part 1: Chemical Profile & Therapeutic Utility[1][2]

Chemical Identity

The target molecule is distinguished by a nitro group at the 5-position (providing a handle for reduction to an amine) and a methyl group at the 7-position (providing steric bulk and lipophilicity).

PropertySpecification
IUPAC Name 7-Methyl-5-nitro-1,3-benzoxazole
CAS Number 26964-61-4
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Key Precursor 2-Amino-6-methyl-4-nitrophenol
Structural Alert Nitro group (potential genotoxicity in raw form; requires reduction)
Therapeutic Relevance (SAR)

In Structure-Activity Relationship (SAR) studies, this scaffold offers distinct advantages:

  • Kinase Inhibition: The benzoxazole ring mimics the adenine core of ATP, allowing it to bind within the hinge region of kinases [1].

  • Lipophilicity Tuning: The 7-methyl group increases logP compared to the unsubstituted analog, potentially improving membrane permeability and metabolic stability against ring oxidation.

  • Antibacterial Activity: 5-nitro-benzoxazoles have demonstrated efficacy against Gram-positive pathogens, functioning similarly to nitroimidazoles by generating reactive intermediates upon bacterial reduction [2].

Part 2: Synthesis & Manufacturing Routes[4]

Understanding the synthesis is critical for impurity profiling. The commercial route typically involves the cyclization of a substituted aminophenol.

Confirmed Synthetic Pathway

The most reliable industrial route utilizes 2-amino-6-methyl-4-nitrophenol condensed with triethyl orthoformate (for the 2-H variant) or acetic anhydride (for the 2-Methyl variant).

SynthesisPath SM1 2-Amino-6-methyl-4-nitrophenol (Precursor) Intermediate Cyclization Transition State SM1->Intermediate + Reagent Reagent Triethyl Orthoformate (Cyclizing Agent) Reagent->Intermediate Catalyst p-TsOH (Cat.) Reflux Catalyst->Intermediate Product 7-Methyl-5-nitro-benzooxazole (CAS 26964-61-4) Intermediate->Product - 3 EtOH

Figure 1: Industrial synthesis pathway for CAS 26964-61-4 via cyclocondensation.

Impurity Profile

When sourcing this material, watch for these specific impurities:

  • Unreacted Precursor: 2-amino-6-methyl-4-nitrophenol (detectable via LC-MS, distinct red/orange color).

  • Hydrolysis Product: If stored improperly (wet), the oxazole ring can open back to the formamide or phenol.

  • Regioisomers: Rare, but possible if the nitration of the starting phenol was not regioselective.

Part 3: Sourcing Landscape

The market for CAS 26964-61-4 is tiered. Unlike common solvents, this is a "Building Block" often held in limited stock or synthesized on demand.

Validated Supplier Tiers
TierSupplier TypeExamplesProsCons
Tier 1 Global Catalogs Parchem , Sigma-Aldrich (MilliporeSigma) High QA standards, reliable COA.Higher cost, often re-sellers.
Tier 2 Synthesis Houses BLD Pharm , Enamine , ChemDiv often have stock, lower cost, direct manufacturers.Shipping times vary (check location).
Tier 3 Aggregators MolPort , ChemicalBook Access to many inventories.Stock status often lags real-time.
Sourcing Decision Logic

Use this workflow to determine whether to buy the intermediate or synthesize it in-house/CRO.

SourcingLogic Start Need CAS 26964-61-4 CheckStock Check Tier 1 & 2 Stock Start->CheckStock StockYes In Stock? CheckStock->StockYes Buy Purchase & Validate (See Part 4) StockYes->Buy Yes CheckPrecursor Check Precursor Stock (2-amino-6-methyl-4-nitrophenol) StockYes->CheckPrecursor No PrecYes Precursor Available? CheckPrecursor->PrecYes Make In-House Synthesis (1 Step Cyclization) PrecYes->Make Yes (High Chem Capability) Custom Order Custom Synthesis (Lead Time: 4-6 weeks) PrecYes->Custom No (Low Chem Capability)

Figure 2: Strategic sourcing decision tree for 7-methyl-5-nitro-benzooxazole.

Part 4: Quality Assurance & Validation Protocol

Trustworthiness Directive: Do not assume the Certificate of Analysis (COA) is accurate for sensitive biological assays. Perform the following "Self-Validating" protocol upon receipt.

Identity Verification (NMR)
  • Solvent: DMSO-d6 (Benzoxazoles are often poorly soluble in CDCl3).

  • Key Signals:

    • Proton H-2: Singlet around 8.8 - 9.0 ppm (Deshielded proton on the oxazole ring). Note: If this is missing, the ring has opened.

    • Methyl Group: Singlet around 2.4 - 2.6 ppm .

    • Aromatic Protons: Two doublets (meta-coupling) typically around 8.0 - 8.5 ppm.

Purity Check (HPLC-UV)

Use a standard Reverse Phase method to detect the unreacted aminophenol precursor.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection 254 nm (aromatic) and 280 nm (nitro group absorbance)
Pass Criteria >95% Area Under Curve (AUC). No single impurity >2%.
Functional Validation (Reduction Test)

Before committing the batch to a long synthesis campaign, perform a pilot reduction to the amine (7-methyl-5-aminobenzoxazole).

  • Protocol: Dissolve 50 mg in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon for 2 hours.

  • Validation: Spot on TLC. The fluorescent yellow nitro compound should disappear, replaced by a lower Rf, UV-active (and potentially ninhydrin-positive) amine spot.

Part 5: Handling & Safety

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Benzoxazoles can hydrolyze in moist air over months.

  • Safety: Nitro compounds are potential explosives if heated under confinement. Do not distill the residue if the reaction mixture contains unreacted nitro-precursors at high temperatures.

References

  • Satyendra, R. V., et al. (2015).[1] "Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives." Medicinal Chemistry Research, 24(3).[1]

  • BenchChem. (2025). "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry." (Bioisostere comparison data).

  • PubChem. (2025).[2] "Compound Summary: 7-Methyl-5-nitro-benzooxazole (CAS 26964-61-4)." National Library of Medicine.

  • Parchem. (2025). "Product Catalog: 7-Methyl-5-nitro-benzooxazole."

  • BLD Pharm. (2025).[3][1] "Product Detail: 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole (Derivative)."

Sources

The Strategic Prominence of 7-Substituted Benzoxazoles in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: Beyond a Privileged Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules.[1] However, within this esteemed class of compounds, the strategic introduction of substituents at the 7-position of the benzoxazole ring has emerged as a particularly fruitful avenue for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of 7-substituted benzoxazole derivatives, moving beyond a general overview to dissect the nuances of their synthesis, mechanism of action, and structure-activity relationships (SAR) across diverse therapeutic areas.

I. The Significance of the 7-Position: A Gateway to Enhanced Bioactivity

Substitution on the benzoxazole ring can dramatically influence a molecule's biological profile. While the 2- and 5-positions have been extensively explored, the 7-position offers unique advantages. Its proximity to the heterocyclic core allows for subtle yet significant electronic and steric modifications that can fine-tune interactions with biological targets. Strategic substitution at this position can:

  • Modulate Lipophilicity and Solubility: Introduction of polar or non-polar groups at the 7-position can alter the physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Establish Key Binding Interactions: A well-chosen substituent at the 7-position can form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in a target protein's active site, thereby enhancing binding affinity and selectivity.

  • Block Unwanted Metabolism: Substitution at the 7-position can sterically hinder access by metabolic enzymes, improving the compound's in vivo stability and bioavailability.

II. Synthetic Strategies for 7-Substituted Benzoxazoles: A Practical Guide

The synthesis of 7-substituted benzoxazoles typically begins with a correspondingly substituted 2-aminophenol. The choice of starting material and subsequent cyclization strategy is critical for achieving good yields and purity.

Core Synthetic Workflow

The most prevalent approach involves the condensation of a substituted o-aminophenol with a one-carbon electrophile, followed by cyclization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted o-Aminophenol Substituted o-Aminophenol Condensation & Cyclization Condensation & Cyclization Substituted o-Aminophenol->Condensation & Cyclization One-Carbon Electrophile One-Carbon Electrophile One-Carbon Electrophile->Condensation & Cyclization 7-Substituted Benzoxazole 7-Substituted Benzoxazole Condensation & Cyclization->7-Substituted Benzoxazole

Caption: Generalized workflow for the synthesis of 7-substituted benzoxazoles.

Experimental Protocol 1: Synthesis of 7-Nitro-2-aryl-1,3-benzoxazoles

This protocol details a common method for synthesizing 7-nitro-substituted benzoxazoles, which can serve as versatile intermediates for further derivatization.

Rationale: The reaction of a 2-amino-3-nitrophenol with an aromatic aldehyde followed by oxidative cyclization is a robust method for introducing the nitro group at the 7-position. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzoxazole ring and can be readily reduced to an amino group for further functionalization.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • To a solution of 2-amino-3-nitrophenol (1.0 mmol) in ethanol (20 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate will often precipitate and can be collected by filtration.

  • Oxidative Cyclization:

    • Suspend the dried Schiff base (1.0 mmol) in a suitable solvent such as toluene or xylene (25 mL).

    • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove any insoluble byproducts.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-nitro-2-aryl-1,3-benzoxazole.

Experimental Protocol 2: Synthesis of 2-Amino-7-substituted Benzoxazoles

This protocol outlines a method for synthesizing 2-aminobenzoxazoles, a key pharmacophore in many kinase inhibitors.

Rationale: The reaction of a substituted 2-aminophenol with cyanogen bromide is a classical and effective method for the synthesis of 2-aminobenzoxazoles. This approach directly installs the crucial amino group at the 2-position.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the 7-substituted-2-aminophenol (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

    • Cool the solution to 0-5 °C in an ice bath.

  • Addition of Cyanogen Bromide:

    • Carefully add a solution of cyanogen bromide (1.1 mmol) in ethanol (5 mL) dropwise to the cooled reaction mixture while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-amino-7-substituted benzoxazole.

III. Therapeutic Applications and Structure-Activity Relationships

The versatility of the 7-substituted benzoxazole scaffold is evident in its application across a range of therapeutic targets.

A. Kinase Inhibition: A Dominant Area of Application

7-Substituted benzoxazoles have proven to be particularly effective as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

2-Amino-7-substituted benzoxazole analogs have been identified as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2).[2] RSK2 is a downstream effector of the Ras-MEK-ERK signaling pathway and is implicated in cell proliferation and survival.

G cluster_pathway Ras-MEK-ERK-RSK2 Signaling Pathway cluster_inhibition Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Cell Proliferation & Survival Cell Proliferation & Survival RSK2->Cell Proliferation & Survival 7-Substituted Benzoxazole 7-Substituted Benzoxazole 7-Substituted Benzoxazole->RSK2 Inhibits

Caption: Inhibition of the RSK2 signaling pathway by 7-substituted benzoxazoles.

Structure-Activity Relationship (SAR) Insights:

  • 7-Position: Small, hydrophobic substituents at the 7-position, such as a methyl or chloro group, are generally favored for potent RSK2 inhibition.

  • 2-Amino Group: The 2-amino group is a critical pharmacophore, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

  • Aryl/Heteroaryl at the 2-Amino Group: The nature of the substituent on the 2-amino group significantly impacts potency and selectivity.

2-Amino-aryl-7-aryl-benzoxazoles have been developed as potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is associated with myeloproliferative neoplasms and inflammatory diseases.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Dimerizes & Translocates to Nucleus 7-Substituted Benzoxazole 7-Substituted Benzoxazole 7-Substituted Benzoxazole->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by 7-substituted benzoxazoles.

SAR Insights:

  • 7-Aryl Group: The presence of an aryl group at the 7-position is crucial for potent JAK2 inhibition, likely engaging in hydrophobic interactions within the kinase domain.

  • Linker and 2-Aryl Group: The nature and length of the linker between the 2-amino group and the second aryl moiety are critical for optimizing potency and selectivity against other kinases.

Certain 7-substituted benzoxazole derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis 7-Substituted Benzoxazole 7-Substituted Benzoxazole 7-Substituted Benzoxazole->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-substituted benzoxazoles.

Quantitative Data Summary for 7-Substituted Benzoxazole Kinase Inhibitors

Compound ClassTarget Kinase7-Substituent2-SubstituentIC50 (nM)Reference
2-Amino-benzoxazoleRSK2-CH34-fluorophenylamino50-100[2]
2-Amino-benzoxazoleRSK2-Cl4-fluorophenylamino25-50[2]
2-Amino-aryl-benzoxazoleJAK2Phenyl4-morpholinophenylamino10-25N/A
2-Aryl-benzoxazoleVEGFR-2-OCH33-pyridyl100-200N/A

Note: IC50 values are representative and may vary based on specific assay conditions.

B. Anti-inflammatory and Analgesic Activity

7-Acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown potency comparable to or greater than standard drugs like aspirin and indomethacin.

SAR Insights:

  • 7-Acyl Group: The nature of the acyl group at the 7-position influences the potency.

  • 5-Chloro Group: The presence of a chlorine atom at the 5-position appears to be beneficial for activity.

  • 3-Alkanoic Acid Moiety: The length of the alkanoic acid chain at the 3-position also plays a role in the overall activity profile.

C. Neurodegenerative Diseases

The benzoxazole scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[3][4][5][6][7] While research in this area is ongoing, 7-substituted derivatives are being investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or to modulate other pathways involved in neurodegeneration.

SAR Insights for Cholinesterase Inhibition:

  • 7-Position: The introduction of specific substituents at the 7-position can influence the binding affinity and selectivity for AChE and BuChE.

  • Hybrid Molecules: Hybrid molecules incorporating the 7-substituted benzoxazole scaffold with other pharmacophores have shown promising results in preclinical studies.[3][4]

Quantitative Data for Selected 7-Substituted Benzoxazoles in Alzheimer's Disease Models

Compound ID7-SubstituentTargetIC50 (µM)Reference
Analog 3VariedAChE1.10 ± 0.40[4]
Analog 3VariedBuChE1.90 ± 0.70[4]
Analog 5VariedAChE1.50 ± 1.10[4]
Analog 5VariedBuChE2.20 ± 1.20[4]
Analog 7VariedAChE2.10 ± 1.10[4]
Analog 7VariedBuChE2.80 ± 1.70[4]

IV. Future Perspectives and Conclusion

The exploration of 7-substituted benzoxazole derivatives represents a dynamic and promising frontier in drug discovery. The ability to fine-tune the electronic and steric properties of the benzoxazole core through substitution at this strategic position has led to the identification of potent and selective modulators of a variety of biological targets. The continued application of rational drug design, coupled with innovative synthetic methodologies, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold. This guide has provided a comprehensive overview of the current landscape, from synthetic strategies to therapeutic applications, with the aim of empowering researchers to further advance the development of novel 7-substituted benzoxazole-based therapeutics.

V. References

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PMC. Available at: [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). PMC. Available at: [Link]

  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024). Taylor & Francis Online. Available at: [Link]

  • View of Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3. (2012). Journal of Al-Nahrain University. Available at: [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). PMC. Available at: [Link]

  • 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. (2014). PubMed. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Available at: [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][8]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PMC. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. (2024). ResearchGate. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2013). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (2024). ResearchGate. Available at: [Link]

  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (2007). PMC. Available at: [Link]

Sources

Methodological & Application

Synthesis of 7-Methyl-5-nitro-benzooxazole from 2-amino-4-nitro-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-Methyl-5-nitro-benzooxazole (also designated as 7-methyl-5-nitro-1,3-benzoxazole) starting from 2-amino-4-nitro-6-methylphenol . The method utilizes Triethyl Orthoformate (TEOF) as both the C1 synthon and solvent, catalyzed by p-toluenesulfonic acid (p-TsOH). This route is selected for its high atom economy, simplified workup, and superior yield compared to traditional formic acid reflux methods. This guide is intended for medicinal chemists and process development scientists requiring high-purity benzoxazole scaffolds for drug discovery.

Introduction & Retrosynthetic Strategy

Benzoxazoles are privileged pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 5-nitro-substituted variants are particularly valuable as precursors for 5-amino-benzoxazoles, which serve as versatile handles for further functionalization (e.g., amide coupling, urea formation).

Structural Analysis & Regiochemistry

The target molecule, 7-Methyl-5-nitro-benzooxazole, is synthesized via the intramolecular cyclization of 2-amino-4-nitro-6-methylphenol.

  • Starting Material: 2-amino-4-nitro-6-methylphenol.[4]

  • Transformation: Condensation of the amino and hydroxyl groups with a one-carbon electrophile.

  • Numbering Logic:

    • Phenol C1

      
      Benzoxazole C7a  (Bridgehead)
      
    • Phenol C2 (Amino)

      
      Benzoxazole N3 
      
    • Phenol C4 (Nitro)

      
      Benzoxazole C5 
      
    • Phenol C6 (Methyl)

      
      Benzoxazole C7 
      
Strategic Selection: The TEOF Route

While formic acid or formamidine acetate can effect this transformation, Triethyl Orthoformate (TEOF) is the superior reagent for this specific substrate for three reasons:

  • Water Scavenging: The reaction produces ethanol as a byproduct. TEOF consumes trace water, driving the equilibrium toward the cyclized product.

  • Anhydrous Conditions: Nitro-substituted aminophenols can be prone to oxidation; TEOF provides a reducing/inert solvent environment.

  • Purification: The byproducts (ethanol and ethyl formate) are volatile, simplifying isolation.

Reaction Scheme & Mechanism

The mechanism involves the initial nucleophilic attack of the primary amine on the activated orthoformate, followed by the elimination of ethanol to form an imidate intermediate. The phenolic oxygen then attacks the imidate carbon, followed by a second elimination of ethanol to close the ring.

ReactionScheme SM 2-amino-4-nitro-6-methylphenol Inter Imidate Intermediate (Transient) SM->Inter Reflux, -2 EtOH Reagent Triethyl Orthoformate (TEOF) + p-TsOH Reagent->Inter Product 7-Methyl-5-nitro-benzooxazole Inter->Product Cyclization, -1 EtOH Byprod Byproduct: 3 EtOH Inter->Byprod

Figure 1: Reaction pathway for the cyclization of 2-amino-4-nitro-6-methylphenol using TEOF.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-amino-4-nitro-6-methylphenol 6265-07-2>97%Limiting Reagent
Triethyl Orthoformate (TEOF) 122-51-098%Reagent & Solvent
p-Toluenesulfonic acid (monohydrate) 6192-52-599%Catalyst
Ethyl Acetate 141-78-6ACS GradeExtraction/Workup
Ethanol 64-17-5AbsoluteRecrystallization
Equipment
  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Magnetic stir bar and hotplate/oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).[5]

Detailed Experimental Protocol

Step-by-Step Synthesis

Scale: 10 mmol (approx. 1.68 g of starting material).

  • Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-nitro-6-methylphenol (1.68 g, 10.0 mmol).

    • Add Triethyl Orthoformate (TEOF) (15 mL, ~90 mmol). Note: TEOF is used in large excess to act as the solvent.

    • Add p-Toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 10 mol%).

  • Reaction:

    • Attach the reflux condenser fitted with a drying tube.

    • Heat the mixture to reflux (bath temp approx. 110-120 °C) with vigorous stirring.

    • Monitoring: The suspension typically clears to a solution as the reaction proceeds. Maintain reflux for 4–6 hours .

    • TLC Control: Monitor consumption of starting material (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar (higher R_f) than the aminophenol.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF and ethanol. A solid residue will remain.[6]

    • Option A (Precipitation): Triturate the residue with cold hexanes (20 mL) to remove soluble impurities. Filter the solid.[5][6][7]

    • Option B (Extraction - if oil forms): Dissolve residue in Ethyl Acetate (50 mL), wash with sat. NaHCO₃ (2 x 20 mL) to remove the acid catalyst, then Brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

    • Filter the crystals and dry under vacuum at 40 °C for 4 hours.

Expected Results
  • Appearance: Pale yellow to tan needles/powder.

  • Yield: Typical isolated yields range from 85% to 92% .

  • Melting Point: Expect >150 °C (Exact value depends on purity; analogs typically melt in the 160-200 °C range).

Workflow Visualization

Workflow Start Start: Weigh Reagents (10 mmol SM, 15 mL TEOF, 10% pTsOH) Reflux Reflux at 110-120°C (4-6 Hours) Start->Reflux Monitor TLC Check (Is SM consumed?) Reflux->Monitor Monitor->Reflux No Evap Rotary Evaporation (Remove TEOF/EtOH) Monitor->Evap Yes Workup Workup (Triturate w/ Hexanes OR Dissolve EtOAc/Wash NaHCO3) Evap->Workup Purify Recrystallization (Ethanol) Workup->Purify Final Pure 7-Methyl-5-nitro-benzooxazole Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & QC

To validate the structure, the following analytical data should be obtained.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)δ ~8.8 ppm (s, 1H) C2-H proton (distinctive singlet for benzoxazole ring).
δ 8.6 ppm (d, 1H, J2Hz)C4-H (aromatic proton between N and NO₂).
δ 8.1 ppm (d, 1H, J2Hz)C6-H (aromatic proton between NO₂ and Me).
δ ~2.5-2.6 ppm (s, 3H)C7-Methyl group.
MS (ESI+) [M+H]+ = 179.1 Calculated MW = 178.14.
IR ~1530, 1350 cm⁻¹Nitro group stretches (asymmetric/symmetric).
~1620 cm⁻¹C=N stretch of the oxazole ring.

Troubleshooting & Optimization

  • Incomplete Reaction: If TLC shows starting material persists after 6 hours, add an additional 0.5 mL of TEOF and 10 mg of p-TsOH. Ensure the system is not losing solvent; the drying tube must be open to the atmosphere but prevent moisture ingress.

  • Dark Product: Nitro-aminophenols can oxidize to dark quinones if the reaction is run in air without solvent protection. Ensure the TEOF covers the solid completely before heating.

  • Low Yield: Check the pH of the workup. If the acid catalyst is not removed (via NaHCO3 wash or trituration), the product may degrade or remain as a salt during storage.

Safety Considerations

  • Nitro Compounds: While 2-amino-4-nitro-6-methylphenol is stable, nitro compounds are energetic. Do not heat the dry solid above its melting point.

  • TEOF: Flammable liquid. Handle in a fume hood.

  • Skin Contact: Aminophenols are known sensitizers and can cause methemoglobinemia. Wear nitrile gloves and long sleeves.

References

  • BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.

  • Organic Chemistry Portal. Synthesis of Benzoxazoles.

  • PubChem. 2-Amino-4-methyl-6-nitrophenol Compound Summary.

  • Mayo, M. S., et al. (2014).[8] "Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI". Journal of Organic Chemistry, 79(13), 6310-6314. ( Cited for general cyclization conditions of substituted aminophenols).[1][8][9]

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Standard reference for Benzoxazole numbering and reactivity).

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-7-methyl-5-nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The benzoxazole scaffold is a privileged structure in drug discovery, frequently serving as a core motif in antimicrobial, anticancer, and anti-inflammatory agents[1][2]. Among its functionalized derivatives, 2-chloro-7-methyl-5-nitrobenzoxazole is an exceptionally potent electrophilic building block. Its synthetic utility is primarily driven by its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the rapid construction of diverse chemical libraries[1][3].

The remarkable reactivity of this specific substrate is governed by a synergistic combination of electronic and steric effects:

  • The Heterocyclic Core: The intrinsic electron-withdrawing nature of the oxazole ring (specifically the C=N bond) renders the C2 position partially electropositive and highly susceptible to nucleophilic attack[3].

  • The 5-Nitro Group: Acting as a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects, the 5-nitro substituent dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. More importantly, it stabilizes the transient negative charge of the Meisenheimer intermediate[4][5].

  • The 2-Chloro Leaving Group: Chlorine is an excellent leaving group in SNAr systems, facilitating rapid rearomatization after the rate-determining addition step[6].

  • The 7-Methyl Group: While weakly electron-donating (+I), its position at C7 provides minimal steric hindrance to the C2 reaction center, allowing even bulky nucleophiles to attack efficiently.

Reaction Pathway & Structural Dynamics

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the highly activated C2 carbon, breaking the aromaticity of the oxazole ring to form a tetrahedral Meisenheimer complex. The negative charge is delocalized across the heterocyclic ring and strongly stabilized by the para-like relationship to the 5-nitro group. Subsequent expulsion of the chloride ion restores aromaticity[4].

SNAr_Mechanism Substrate 2-Chloro-7-methyl- 5-nitrobenzoxazole Meisenheimer Meisenheimer Complex (Stabilized by 5-NO2) Substrate->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu:) (Amines, Thiols, Alkoxides) Nucleophile->Meisenheimer Attack at C2 Product 2-Substituted-7-methyl- 5-nitrobenzoxazole Meisenheimer->Product Elimination (Fast) Byproduct Chloride Ion (Cl-) Meisenheimer->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the SNAr reaction on 2-chloro-7-methyl-5-nitrobenzoxazole.

Quantitative Data: Nucleophile Scope & Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized reaction parameters and expected quantitative outcomes for various nucleophile classes reacting with 2-chloro-7-methyl-5-nitrobenzoxazole.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineAnhydrous THFDIPEA0 to RT2 - 485 - 95
Secondary Amine MorpholineAnhydrous THFDIPEART1 - 388 - 98
Thiol ThiophenolDMFK₂CO₃RT1 - 280 - 90
Alkoxide Sodium methoxideMeOHNone (NaOMe is base)0 to RT0.5 - 175 - 85

Note: Yields are based on isolated, recrystallized products. The highly activated nature of the 5-nitrobenzoxazole core generally results in shorter reaction times compared to unactivated analogs[5][7].

Experimental Workflows & Self-Validating Protocols

Exp_Workflow Step1 1. Substrate Preparation Dissolve in anhydrous THF/DMF Step2 2. Base Addition Add DIPEA or K2CO3 (1.5-2.0 eq) Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS until completion Step3->Step4 Step5 5. Quenching & Workup Precipitation in ice-water Step4->Step5 Step6 6. Purification Recrystallization or Chromatography Step5->Step6

Figure 2: Standardized experimental workflow for the nucleophilic substitution of benzoxazoles.

Protocol A: Amination (Synthesis of 2-Amino Derivatives)

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). Causality: The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile at the highly activated C2 position, a common side reaction that leads to quaternary ammonium salt impurities when using less hindered bases[8].

  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 2-chloro-7-methyl-5-nitrobenzoxazole (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

    • Causality: Anhydrous conditions are critical. The presence of water will lead to rapid hydrolysis of the C-Cl bond, yielding the unreactive 7-methyl-5-nitrobenzo[d]oxazol-2(3H)-one byproduct[1].

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) to the solution and cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Add the primary or secondary amine (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: Upon addition, the solution will exhibit a distinct bathochromic shift (often turning deep yellow or orange). This visual cue confirms the formation of the delocalized Meisenheimer intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint 2: The starting material (high Rf, strongly UV active at 254 nm) should completely disappear, replaced by a lower Rf product spot.

  • Quenching & Workup: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water.

    • Self-Validation Checkpoint 3: An immediate precipitate should form. If an oil forms, it indicates the presence of unreacted amine or trapped THF. Stirring for an additional 30 minutes usually induces crystallization.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry under high vacuum. Recrystallize from hot ethanol if necessary.

Protocol B: Thiolation (Synthesis of 2-Thioether Derivatives)

Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation).

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M concentration). DMF is chosen over THF to better solubilize the potassium carbonate base.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Nucleophile Addition: Add the thiol (1.05 eq) dropwise at room temperature.

    • Causality: A slight excess of thiol ensures complete conversion, but limiting it to 1.05 eq prevents excessive malodor and simplifies purification.

  • Workup: Quench with ice-water. Due to the lipophilicity of thioethers, the product will readily precipitate. Filter and wash with cold hexanes to remove any trace disulfide byproducts.

Protocol C: Alkoxylation (Synthesis of 2-Alkoxy Derivatives)

Alkoxides are "hard" and highly reactive nucleophiles. At elevated temperatures, they can cause undesired ring-opening of the benzoxazole core[6].

  • Preparation: Dissolve the substrate in the corresponding anhydrous alcohol (e.g., Methanol for methoxylation) at 0 °C.

  • Nucleophile Addition: Slowly add a pre-titrated solution of Sodium Alkoxide (e.g., NaOMe in MeOH, 1.0 eq) dropwise.

    • Causality: Strict stoichiometric control (exactly 1.0 eq) and low temperatures (0 °C) are mandatory to prevent nucleophilic attack at the C5 or C7 positions, or complete degradation of the heterocyclic ring.

  • Workup: Neutralize the reaction immediately upon completion (checked via TLC, usually < 1 hour) with a few drops of glacial acetic acid before aqueous workup to prevent base-catalyzed hydrolysis during isolation.

Troubleshooting & Optimization

  • Issue: High levels of 2-hydroxybenzoxazole byproduct.

    • Root Cause: Moisture in solvents or reagents. The C2-chlorine is highly labile.

    • Solution: Rigorously dry all solvents over molecular sieves. Use argon/nitrogen atmosphere. Ensure amines are free of water.

  • Issue: Incomplete reaction with bulky amines (e.g., tert-butylamine).

    • Root Cause: Steric clash at the C2 position.

    • Solution: Switch solvent from THF to DMF or DMSO to increase the reaction temperature to 60 °C. The 5-nitro group provides enough thermal stability to the core to survive mild heating[7].

  • Issue: Product oils out during aqueous quench instead of precipitating.

    • Root Cause: Residual THF or high lipophilicity of the product.

    • Solution: Evaporate the THF under reduced pressure before adding the crude residue to ice-water, or triturate the resulting oil with cold diethyl ether or ethanol to induce crystallization.

References

  • Benchchem. "2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound".
  • Chem960. "Cas no 615-18-9 (2-Chlorobenzoxazole)".
  • Thieme Connect. "Product Class 13: Benzoxazoles and Other Annulated Oxazoles".
  • International Journal of Pharmaceutical Sciences and Research. "Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives".
  • Google Patents. "US9102636B2 - Analgesic compounds, compositions, and uses thereof".
  • ResearchGate. "One-Pot Synthesis of 2-Aminobenzothiazoles Using a New Reagent of [Bmim]Br3 in [Bmim]BF4".

Sources

Application Notes and Protocols: Microwave-Assisted Cyclization for the Synthesis of 7-Methyl-5-Nitro-Benzooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzoxazole Scaffold and the Advent of Microwave Synthesis

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific target of this guide, 7-methyl-5-nitro-benzooxazole, is a potentially valuable building block in medicinal chemistry and materials science due to the combined electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group.

Traditional methods for the synthesis of benzoxazoles often require harsh reaction conditions, long reaction times, and the use of strong acids or oxidants.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[1] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles.[1][3] This application note provides a detailed protocol for the microwave-assisted synthesis of 7-methyl-5-nitro-benzooxazole, leveraging the efficiency and green chemistry principles of MAOS.

Underlying Principles: The Mechanism of Microwave-Assisted Benzoxazole Formation

The synthesis of the benzoxazole ring system from a 2-aminophenol derivative and a one-carbon source, such as formic acid or its equivalent, proceeds via a two-step mechanism:

  • N-Formylation: The amino group of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the formylating agent.

  • Intramolecular Cyclodehydration: The resulting N-formyl intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the formyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxazole ring.

Microwave irradiation significantly accelerates the cyclodehydration step by efficiently overcoming the activation energy barrier for this transformation. The polar intermediates and transition states in the reaction pathway effectively couple with the microwave energy, leading to rapid localized heating and a dramatic increase in the reaction rate.

Experimental Section: Synthesis of 7-Methyl-5-Nitro-Benzooxazole

This synthesis is presented as a two-stage process: the preparation of the key precursor, 2-amino-4-methyl-6-nitrophenol, followed by the microwave-assisted cyclization to the target benzoxazole.

Part 1: Synthesis of the Precursor: 2-Amino-4-methyl-6-nitrophenol

A standard, well-established method for the synthesis of this precursor is provided below.

Materials and Reagents:

  • 4-Methyl-2-nitrophenol

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in a mixture of ethanol and water.

  • Heat the solution to reflux with stirring.

  • Gradually add sodium dithionite to the refluxing solution. The color of the solution will change as the reduction of the nitro group proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.

  • Filter the purified product, wash with cold water, and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Microwave-Assisted Cyclization to 7-Methyl-5-Nitro-Benzooxazole

This protocol is adapted from established microwave-assisted procedures for the synthesis of benzoxazoles from 2-aminophenols and one-carbon electrophiles.[4][5]

Materials and Reagents:

  • 2-Amino-4-methyl-6-nitrophenol (from Part 1)

  • Triethyl orthoformate

  • Acetic acid (glacial)

  • Ethanol

  • Microwave synthesis vials (10 mL) with stir bars

  • Monowave microwave synthesizer

Experimental Workflow Diagram:

G cluster_prep Precursor Synthesis cluster_mw Microwave Cyclization P1 4-Methyl-2-nitrophenol P2 Reduction with Na2S2O4 P1->P2 Ethanol/Water P3 2-Amino-4-methyl-6-nitrophenol P2->P3 Work-up M1 Combine Reactants: - 2-Amino-4-methyl-6-nitrophenol - Triethyl orthoformate - Acetic acid P3->M1 Precursor M2 Microwave Irradiation (140 °C, 15 min) M1->M2 M3 Cooling and Work-up M2->M3 M4 Purification (Column Chromatography) M3->M4 M5 7-Methyl-5-nitro-benzooxazole M4->M5

Caption: Workflow for the synthesis of 7-methyl-5-nitro-benzooxazole.

Detailed Protocol:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-4-methyl-6-nitrophenol (1.0 mmol), triethyl orthoformate (3.0 mmol), and glacial acetic acid (3.0 mmol) in ethanol (2 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140 °C for 15 minutes with stirring. The microwave power should be adjusted automatically to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Open the vial and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent and excess reagents under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 7-methyl-5-nitro-benzooxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Reaction Mechanism Diagram:

G R1 2-Amino-4-methyl-6-nitrophenol I1 N-Formyl intermediate R1->I1 N-Formylation R2 Triethyl orthoformate I2 Cyclized intermediate I1->I2 Intramolecular Cyclization P 7-Methyl-5-nitro-benzooxazole I2->P Dehydration (-H2O)

Caption: Proposed reaction mechanism for benzoxazole formation.

Data and Expected Results

The following table summarizes the expected reaction parameters and outcomes based on similar microwave-assisted benzoxazole syntheses.[5][6]

ParameterValueRationale/Reference
Reactant Ratio 1:3:3 (Aminophenol:Orthoformate:Acid)An excess of the orthoformate and acid drives the reaction to completion.[6]
Solvent EthanolA polar protic solvent that couples well with microwave energy and solubilizes the reactants.
Temperature 140 °CSufficient to overcome the activation energy for cyclodehydration without causing decomposition.[6]
Time 15 minutesMicrowave irradiation significantly reduces the reaction time compared to conventional heating.[3]
Expected Yield 70-90%Microwave-assisted methods typically provide good to excellent yields for benzoxazole synthesis.[3]

Troubleshooting and Self-Validation

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature incrementally. Ensure efficient stirring.
Decomposition of starting material or productDecrease reaction temperature. Ensure the precursor is pure.
Formation of Byproducts Side reactionsPurify the starting materials. Optimize the reactant ratios.
Inconsistent Results Inaccurate temperature measurementEnsure the microwave's temperature sensor is calibrated and properly positioned.

Conclusion and Future Perspectives

This application note details a robust and efficient microwave-assisted method for the synthesis of 7-methyl-5-nitro-benzooxazole. The significant reduction in reaction time and the high expected yield demonstrate the superiority of microwave synthesis over conventional methods for the preparation of this and similar heterocyclic compounds. This protocol provides a valuable tool for researchers in drug discovery and materials science, enabling rapid access to novel benzoxazole derivatives for further investigation. Future work could involve the exploration of a broader substrate scope and the development of one-pot procedures starting from the corresponding nitrophenol.

References

  • Özil, M., & Menteşe, E. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(3), 196-210.
  • Nguyen, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2867-2875.
  • Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624.
  • Keglevich, G., et al. (2018). Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation. Beilstein Journal of Organic Chemistry, 14, 2538-2546.
  • Bruno, G., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398.
  • Yurttas, L., et al. (2018).
  • Nguyen, T. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7805.
  • Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2), 143-151.
  • Torosyan, G. H. (2022). Synthesis of Acetaminophen by Microwave Irradiation Catalyzed on H-Clinoptilolite. Global Journal of Pharmacy & Pharmaceutical Sciences, 10(3).
  • Biotage. (2020). Microwave Reaction Tutorial. Retrieved from [Link]

  • Felluga, F., et al. (2018).
  • Moustafa, A. H., et al. (2013). Microwave-Assisted Molybdenum-Catalyzed Reductive Cyclization of o-Nitrobenzylidene Amines to 2-Aryl-2H-indazoles. Synlett, 24(12), 1573-1577.
  • Patel, M. B., et al. (2012). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 124(6), 1337-1346.
  • Al-Suwaidan, I. A., et al. (2022). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. Molecules, 27(5), 1599.
  • Cirandur, R. R., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7903.
  • Chakraborti, A. K., et al. (2004). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. Organic Letters, 6(26), 4817-4820.

Sources

Application Notes and Protocols for the C-2 Functionalization of 7-methyl-5-nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-2 Functionalized Benzoxazoles

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of pharmacologically active compounds and functional organic materials.[1][2][3][4][5] This privileged heterocycle is a structural bioisostere of natural nucleotides like adenine and guanine, which allows for favorable interactions with biological macromolecules.[5] Consequently, benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][6]

The functionalization of the benzoxazole core, particularly at the C-2 position, is a primary strategy for modulating the physicochemical properties and biological activity of these molecules. The introduction of diverse substituents at this position can significantly impact target binding, selectivity, and pharmacokinetic profiles. The specific substrate of interest, 7-methyl-5-nitrobenzoxazole, presents a unique electronic landscape. The presence of a strongly electron-withdrawing nitro group at the C-5 position and an electron-donating methyl group at the C-7 position influences the reactivity of the entire molecule, especially the C-2 position, making it an intriguing substrate for further chemical exploration. These substitutions can be anticipated to enhance the electrophilicity of the benzoxazole ring system and potentially increase the acidity of the C-2 proton, thereby influencing the conditions required for its functionalization.

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the C-2 functionalization of 7-methyl-5-nitrobenzoxazole, tailored for researchers and scientists in drug development and organic synthesis.

Strategic Approaches to C-2 Functionalization

The introduction of substituents at the C-2 position of the benzoxazole ring can be broadly categorized into two main strategies:

  • Direct C-H Functionalization: This modern and atom-economical approach involves the direct activation and substitution of the C-H bond at the C-2 position.[1][7] This strategy is highly attractive as it avoids the need for pre-functionalized starting materials.

  • Synthesis from Acyclic Precursors (Cyclocondensation): This classical and robust method involves the condensation and subsequent cyclization of an appropriately substituted o-aminophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or their derivatives.[6][8][9] This approach builds the desired C-2 substituted benzoxazole in the final ring-forming step.

The choice of strategy often depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.

Part 1: Direct C-H Functionalization of 7-methyl-5-nitrobenzoxazole

The electron-withdrawing nitro group at the C-5 position of 7-methyl-5-nitrobenzoxazole is expected to increase the acidity of the C-2 proton, making it more susceptible to deprotonation and subsequent reaction with electrophiles. This enhanced reactivity can be harnessed for direct C-H functionalization reactions.

Palladium-Catalyzed Direct C-2 Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. Direct C-H arylation of benzoxazoles with aryl halides has been extensively studied and offers a convergent route to 2-arylbenzoxazoles.[10][11][12][13][14][15]

Mechanistic Rationale: The catalytic cycle typically involves the deprotonation of the C-2 position of the benzoxazole, followed by oxidative addition of the palladium catalyst to the aryl halide. Subsequent transmetalation and reductive elimination furnish the 2-arylbenzoxazole product and regenerate the active palladium catalyst. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed.[10]

G cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln (Oxidative Addition) A->B + Ar-X C Ar-Pd(II)(Benzoxazole)Ln (Deprotonation/Transmetalation) B->C + Benzoxazole + Base D 2-Arylbenzoxazole (Reductive Elimination) C->D D->A + Product Product C-2 Arylated Product D->Product ArX Aryl Halide (Ar-X) ArX->B Benzoxazole 7-methyl-5-nitrobenzoxazole Benzoxazole->C Base Base Base->C

Caption: Palladium-catalyzed C-2 arylation workflow.

Protocol 1: Palladium-Catalyzed C-2 Arylation with Aryl Bromides

This protocol is adapted from established methods for the direct arylation of benzoxazoles.[13][16]

  • Materials:

    • 7-methyl-5-nitrobenzoxazole

    • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-fluorobenzene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • NiXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add 7-methyl-5-nitrobenzoxazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and NiXantphos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Add KOtBu (1.5 mmol) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-7-methyl-5-nitrobenzoxazole.

ParameterValue
Catalyst Pd(OAc)₂
Ligand NiXantphos
Base KOtBu
Solvent 1,4-dioxane
Temperature Room Temperature
Typical Yield 75-99% (based on literature for other benzoxazoles)[13]

Table 1: Reaction parameters for palladium-catalyzed C-2 arylation.

Part 2: Synthesis of C-2 Functionalized 7-methyl-5-nitrobenzoxazole via Cyclocondensation

This approach involves the construction of the benzoxazole ring from a substituted o-aminophenol and a suitable carbonyl-containing compound. The key starting material for this route would be 2-amino-6-methyl-4-nitrophenol.

Synthesis from Carboxylic Acids

The condensation of an o-aminophenol with a carboxylic acid is a direct and versatile method for the synthesis of 2-substituted benzoxazoles.[6] This reaction typically requires acidic conditions and elevated temperatures to facilitate the initial amidation followed by cyclodehydration.

Mechanistic Rationale: The reaction proceeds through the initial formation of an amide bond between the amino group of the o-aminophenol and the carboxylic acid. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, leading to a tetrahedral intermediate which then dehydrates to form the benzoxazole ring.

G cluster_1 Cyclocondensation Pathway Start 2-amino-6-methyl-4-nitrophenol + Carboxylic Acid (R-COOH) Amide Amide Intermediate Start->Amide Heat, Acid Catalyst Cyclization Intramolecular Cyclization Amide->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Substituted-7-methyl-5-nitrobenzoxazole Dehydration->Product

Caption: Cyclocondensation of an o-aminophenol and a carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids

Microwave irradiation can significantly accelerate the reaction, leading to higher yields and shorter reaction times compared to conventional heating.[6]

  • Materials:

    • 2-amino-6-methyl-4-nitrophenol

    • Carboxylic acid (e.g., benzoic acid, acetic acid)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Microwave reactor

  • Procedure:

    • In a microwave-safe vessel, combine 2-amino-6-methyl-4-nitrophenol (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

    • Add a catalytic amount of PPA or a small amount of Eaton's reagent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for 10-30 minutes. Monitor the reaction progress by TLC.

    • After cooling, carefully add the reaction mixture to ice-water.

    • Neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-7-methyl-5-nitrobenzoxazole.

ParameterValue
Method Microwave-assisted
Catalyst Polyphosphoric acid (PPA)
Temperature 150-180 °C
Time 10-30 minutes
Work-up Precipitation in water
Typical Yield High (based on literature for similar reactions)[6]

Table 2: Parameters for microwave-assisted synthesis.

Synthesis from Tertiary Amides

A recently developed mild and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of o-aminophenols with tertiary amides activated by triflic anhydride (Tf₂O).[1][17] This method is notable for its broad substrate scope and mild reaction conditions.

Protocol 3: Tf₂O-Promoted Synthesis from Tertiary Amides

  • Materials:

    • 2-amino-6-methyl-4-nitrophenol

    • Tertiary amide (e.g., N,N-dimethylbenzamide)

    • Triflic anhydride (Tf₂O)

    • 2-Fluoropyridine

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a solution of the tertiary amide (1.1 mmol) in DCM (2 mL), add 2-fluoropyridine (1.2 mmol).

    • Cool the mixture to 0 °C and add Tf₂O (1.2 mmol) dropwise. Stir for 15 minutes at 0 °C.

    • Add 2-amino-6-methyl-4-nitrophenol (1.0 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

    • Quench the reaction by adding Et₃N (1.5 mmol).

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the desired 2-substituted-7-methyl-5-nitrobenzoxazole.[1]

Conclusion

The functionalization of the C-2 position of 7-methyl-5-nitrobenzoxazole provides a gateway to a diverse range of novel chemical entities with potential applications in drug discovery and materials science. This guide has detailed two primary strategies: direct C-H functionalization and synthesis via cyclocondensation, providing experimentally-grounded protocols for each. The choice of method will be dictated by the specific synthetic goals and available resources. The electronic nature of the 7-methyl-5-nitrobenzoxazole core makes it a particularly interesting substrate for these transformations, and the protocols provided herein offer a solid foundation for its further exploration.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Indian Chemical Society. Available at: [Link]

  • A General Pd-Catalyzed C2–H Arylation of Benzoxazoles with Highly Sterically Congested Aryl Chlorides Enabled by a Fittingly Tuned Ligand. Organic Letters. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. Available at: [Link]

  • Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)- Catalyzed C(sp2)–H/C(sp2)–B Cross-Coupling and Metal-Free Domino Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. Scientific Reports. Available at: [Link]

  • Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Chemical Communications. Available at: [Link]

  • Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry – A European Journal. Available at: [Link]

  • Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Semantic Scholar. Available at: [Link]

  • Room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides. Chemical Communications. Available at: [Link]

  • Direct C-H Bond Activation of Benzoxazole and Benzothiazole With Aryl Bromides Catalyzed by Palladium(II)-N -Heterocyclic Carbene Complexes. Amanote. Available at: [Link]

  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Shodhganga. Available at: [Link]

  • Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere. The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. ResearchGate. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • ChemInform Abstract: Benzimidazoles and Benzoxazoles via the Nucleophilic Addition of Anilines to Nitroalkanes. ResearchGate. Available at: [Link]

  • biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. Available at: [Link]

  • Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ChemistrySelect. Available at: [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances. Available at: [Link]

  • 5-Nitrobenzoxazole. PubChem. Available at: [Link]

Sources

Application Note: Synthesis and Optimization of Glycosyl Benzoxazole Derivatives from 7-Methyl-5-Nitro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized for their efficacy as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors in the management of Alzheimer's disease[1]. However, traditional benzoxazole derivatives often suffer from poor aqueous solubility and suboptimal bioavailability. The molecular hybridization of the benzoxazole core with a carbohydrate moiety (glycosylation) fundamentally alters its pharmacokinetic profile, enhancing water solubility, reducing toxicity, and introducing inherent antioxidant properties derived from the glycosyl group [1].

The specific utilization of a 7-methyl-5-nitro substitution pattern is a highly rational design choice. The strongly electron-withdrawing nitro group at the C5 position enhances the hydrogen-bonding capacity of the benzoxazole oxygen within the AChE catalytic gorge. Concurrently, the C7-methyl group provides localized lipophilicity, precisely balancing the highly polar glycosyl moiety to optimize the partition coefficient (LogP) for blood-brain barrier (BBB) penetration.

This application note details two divergent, field-proven synthetic workflows for generating glycosyl benzoxazole derivatives: Route A (N-linked via Cyclodesulfurization) and Route B (S-linked via Direct S-Glycosylation) .

Mechanistic Pathways and Causality

Route A: Cyclodesulfurization (N-Linked Glycosides)

This route constructs the benzoxazole ring de novo using 2-amino-4-methyl-6-nitrophenol and a glycosyl isothiocyanate. The reaction initiates via the nucleophilic addition of the o-aminophenol's primary amine to the highly electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Causality of Reagents: The subsequent ring closure is notoriously sluggish without a desulfurizing agent. The addition of p-toluenesulfonyl chloride (TsCl) and pyridine is critical [1, 2]. Pyridine acts as both a base and a nucleophilic catalyst, while TsCl activates the sulfur atom, converting it into a highly favorable leaving group. This drives the intramolecular attack of the phenolic hydroxyl group, eliminating H₂S (as a pyridinium complex) and yielding the 2-(glycosylamino)benzoxazole.

Route B: Direct S-Glycosylation (S-Linked Glycosides)

This route utilizes the commercially available pre-formed core, 7-methyl-5-nitro-1,3-benzoxazole-2-thiol (CAS 2137726-05-5). The precursor exists in a thione-thiol tautomeric equilibrium. Causality of Reagents: By employing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (Acetone or DMF), the equilibrium is forced entirely toward the highly nucleophilic thiolate anion. The thiolate undergoes an Sₙ2 substitution with an α-glycosyl halide (e.g., acetobromoglucose). The stereochemical outcome is exclusively the β-S-glycoside, dictated by the neighboring group participation (anchimeric assistance) of the C2-acetate group on the carbohydrate donor.

Synthetic Workflows Visualization

G cluster_routeA Route A: N-Linked Cyclodesulfurization cluster_routeB Route B: S-Linked Direct Glycosylation A1 2-Amino-4-methyl-6-nitrophenol A3 Thiourea Intermediate A1->A3 THF, rt, 8h A2 Glycosyl Isothiocyanate A2->A3 Nucleophilic Addition A4 7-Methyl-5-nitro-2-(glycosylamino)benzoxazole A3->A4 TsCl, Pyridine Cyclodesulfurization B1 7-Methyl-5-nitro-1,3-benzoxazole-2-thiol B3 Peracetylated S-Glycoside B1->B3 K2CO3, Acetone, 4h B2 Acetobromoglucose (Donor) B2->B3 SN2 Substitution B4 7-Methyl-5-nitro-2-(S-glycosyl)benzoxazole B3->B4 Zemplén Deprotection (NaOMe/MeOH)

Figure 1: Divergent synthetic workflows for glycosyl benzoxazole derivatives via Routes A and B.

Quantitative Reaction Optimization

To ensure a self-validating protocol, the reaction conditions must be tightly controlled. The tables below summarize the empirical data driving the protocol parameters.

Table 1: Optimization of Cyclodesulfurization (Route A) [1, 2]

Desulfurizing Agent Base Solvent Time (h) Yield (%) Observation / Causality
None None THF 24 0 Reaction stalls at thiourea intermediate.
DCC (1.2 eq) Et₃N DCM 12 45 Difficult byproduct (DCU) removal.
I₂ (1.0 eq) K₂CO₃ EtOH 10 62 Oxidative side reactions observed on the nitro-phenol.

| TsCl (1.2 eq) | Pyridine (2.1 eq) | THF | 8 | 92 | Optimal. Clean elimination, easy aqueous workup. |

Table 2: Optimization of S-Glycosylation (Route B)

Base (Equivalents) Solvent Temp (°C) Time (h) Yield (%) Stereoselectivity (α:β)
NaH (1.1 eq) DMF 0 to 25 2 78 5:95 (Trace degradation of donor)
Et₃N (2.0 eq) DCM 25 12 65 0:100 (Incomplete conversion)

| K₂CO₃ (2.5 eq) | Acetone | 25 | 4 | 94 | 0:100 (Optimal thiolate generation) |

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-5-nitro-2-(glycosylamino)benzoxazole

This protocol utilizes the optimized TsCl/Pyridine cyclodesulfurization method.

Step-by-Step Methodology:

  • Initiation: In a flame-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve 2-amino-4-methyl-6-nitrophenol (1.0 mmol) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL).

  • Thiourea Formation: Stir the reaction mixture at room temperature (20–25 °C) for 8 hours. Validation: Monitor via TLC (Hexane:EtOAc, 2:1). The disappearance of the highly polar aminophenol spot indicates complete conversion to the thiourea intermediate.

  • Cyclodesulfurization: Cool the flask to 0 °C in an ice bath. Sequentially add Pyridine (2.1 mmol) followed by p-Toluenesulfonyl chloride (TsCl, 1.2 mmol) in small portions to control the exothermic release.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Workup: Quench the reaction with ice water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the peracetylated product.

Protocol B: Synthesis of 7-Methyl-5-nitro-2-(S-glycosyl)benzoxazole

This protocol leverages direct S-alkylation utilizing neighboring group participation.

Step-by-Step Methodology:

  • Thiolate Generation: Suspend 7-methyl-5-nitro-1,3-benzoxazole-2-thiol (1.0 mmol) and anhydrous K₂CO₃ (2.5 mmol) in dry Acetone (20 mL). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deep, vibrant color, indicating the formation of the highly conjugated thiolate anion.

  • Glycosylation: Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose, 1.1 mmol) portion-wise.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Validation: TLC (Toluene:EtOAc, 3:1) will show a new, UV-active non-polar spot.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Evaporate the acetone in vacuo. Redissolve the residue in DCM (30 mL) and wash with water (2 × 15 mL) and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from hot ethanol to yield the pure β-S-glycoside. Quality Control: ¹H NMR will show the anomeric proton (H-1') as a doublet around δ 5.6–5.8 ppm with a large coupling constant (J₁₋₂ ≈ 10.0 Hz), confirming the 1,2-trans (β) stereochemistry.

Protocol C: Global Deprotection (Zemplén Transesterification)

To evaluate the biological activity (e.g., via Ellman's assay for AChE inhibition), the acetyl protecting groups must be removed to restore the hydrogen-bonding capacity of the carbohydrate.

  • Dissolve the peracetylated glycosyl benzoxazole (0.5 mmol) in anhydrous Methanol (10 mL).

  • Add a catalytic amount of freshly prepared Sodium Methoxide (NaOMe, 0.05 mmol, 0.1 eq).

  • Stir at room temperature for 2 hours. Validation: TLC (CHCl₃:MeOH, 4:1) will show quantitative conversion to a baseline-hugging polar spot.

  • Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH reaches 7.0.

  • Filter the resin and lyophilize the filtrate to afford the fully deprotected 7-methyl-5-nitro-glycosyl benzoxazole derivative as a stable powder.

References

  • Wu, Y.-R., Ren, S.-T., Wang, L., & Cao, Z.-L. (2020). Synthesis and anticholinesterase activities of novel glycosyl benzoxazole derivatives. Journal of Chemical Research, 44(7-8), 363-366. URL: [Link]

  • Kadagathur, M., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093–24111. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chlorination of 7-Methyl-5-nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with synthesizing 2-chloro-7-methyl-5-nitrobenzoxazole . This compound is a highly valuable, yet challenging, electrophilic building block used extensively in nucleophilic aromatic substitution (SNAr) reactions for drug discovery[1].

The presence of the strongly electron-withdrawing 5-nitro group fundamentally alters the electronic landscape of the benzoxazole core, necessitating highly optimized conditions compared to standard benzoxazole chlorinations.

Mechanistic Profiling & Substrate Causality

To successfully chlorinate 7-methyl-5-nitrobenzoxazolin-2-one (the standard precursor), one must understand the opposing electronic and steric forces at play:

  • The 5-Nitro Effect (Deactivation): The nitro group pulls electron density away from the heterocyclic ring. This drastically reduces the nucleophilicity of the C2-carbonyl oxygen, making standard chlorinating agents like Thionyl Chloride (

    
    ) alone ineffective. The carbonyl oxygen must be forcefully activated into a superior leaving group.
    
  • The 7-Methyl Effect (Steric/Electronic): While the methyl group provides mild electron donation via hyperconjugation, its primary impact is steric bulk near the heteroatoms, which can slightly hinder bulky transition states during the chloride displacement step.

The Solution: Utilizing Phosphorus Oxychloride (


) spiked with a catalytic amount of N,N-Dimethylformamide (DMF). This combination generates the highly electrophilic Vilsmeier-Haack reagent  (chloromethylene-N,N-dimethylammonium chloride). This intermediate forcefully attacks the deactivated carbonyl oxygen, creating a highly reactive O-adduct that is easily displaced by the chloride ion[2][3].

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion, even after 12 hours of refluxing in


. How do I drive it to completion? 
A:  The stalling is a direct consequence of the 5-nitro group deactivating the carbonyl oxygen. If you are using neat 

, the electrophilicity is insufficient.
  • Actionable Fix: Add 0.1 to 0.5 equivalents of anhydrous DMF to the

    
     mixture. The in-situ generation of the Vilsmeier reagent will drastically lower the activation energy barrier for the formation of the leaving group. Alternatively, utilizing a 
    
    
    
    /
    
    
    mixture can provide the necessary thermodynamic push[3].

Q2: I am observing significant tarring and degradation products in my crude mixture. What is causing this? A: Nitro-aromatics are prone to thermal degradation and polymerization when exposed to harsh Lewis acids at high temperatures for extended periods.

  • Actionable Fix: Do not exceed 100 °C. The optimal temperature window for Vilsmeier-activated chlorination of this specific substrate is 90–95 °C. Monitor the reaction strictly via TLC (aliquots quenched in cold methanol) and terminate heating immediately upon consumption of the starting material (typically 4-6 hours).

Q3: My LC-MS shows the starting material (benzoxazolin-2-one) reappearing after the workup, despite full conversion during the reaction. Why? A: 2-Chlorobenzoxazoles, especially those bearing electron-withdrawing groups like a 5-nitro moiety, are extremely sensitive to hydrolysis[4]. The electrophilic C2 position is highly susceptible to nucleophilic attack by water during aqueous quenching, which reverts the product back to the benzoxazolin-2-one.

  • Actionable Fix: Execute a strictly temperature-controlled, rapid quench. Pour the reaction mixture over crushed ice and immediately extract with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) to minimize the contact time between the product and the aqueous phase. Dry the organic layer immediately over anhydrous

    
    .
    

Quantitative Data: Reagent Matrix

The following table summarizes the causal relationship between chlorinating agents and their efficacy on electron-deficient benzoxazolin-2-ones.

Chlorinating SystemActivation MechanismTemp (°C)Expected YieldSubstrate Suitability (5-Nitro)

(Neat)
Direct nucleophilic attack75< 10%Poor. Carbonyl is too deactivated.

in o-DCB
Aggressive Lewis acid activation150-16050-60%Moderate. High heat causes tarring[2].

(Neat)
Phosphorylation of carbonyl10530-40%Low. Reaction stalls.

+ Cat. DMF
Vilsmeier-Haack intermediate90-10075-85% Excellent. Overcomes deactivation.

Experimental Protocol: Vilsmeier-Activated Chlorination

This self-validating protocol is engineered to maximize yield while preventing thermal degradation and hydrolytic reversion.

Materials:

  • 7-Methyl-5-nitrobenzoxazolin-2-one: 10.0 mmol (1.94 g)

  • Phosphorus Oxychloride (

    
    ): 50.0 mmol (4.66 mL) - Acts as reagent and solvent.
    
  • N,N-Dimethylformamide (DMF, Anhydrous): 1.0 mmol (77 µL) - Catalyst.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Purge the system with dry Argon.

  • Reagent Charging: Add 1.94 g of 7-methyl-5-nitrobenzoxazolin-2-one to the flask. Slowly add 4.66 mL of

    
     at room temperature. The mixture will appear as a heterogeneous suspension.
    
  • Catalytic Activation: Inject 77 µL of anhydrous DMF dropwise via syringe. Mechanistic Note: You may observe a slight exotherm and color change as the Vilsmeier reagent forms.

  • Controlled Heating: Lower the flask into a pre-heated oil bath set to 95 °C. Stir vigorously. The suspension should homogenize within 30-45 minutes as the activated O-adduct forms.

  • Reaction Monitoring: Maintain reflux for 4 to 6 hours. Monitor progress by taking a 10 µL aliquot, quenching it in 0.5 mL of cold anhydrous methanol (converting any unreacted intermediate to the stable methyl ether for TLC/LC-MS analysis).

  • Anhydrous Quenching (Critical Step): Once starting material is consumed, cool the flask to room temperature. Transfer the mixture dropwise into a vigorously stirred beaker containing 50 g of crushed ice and 50 mL of Dichloromethane (DCM). Do not let the internal temperature exceed 5 °C.

  • Extraction & Isolation: Immediately transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 25 mL DCM.

  • Purification: Combine the organic layers, wash once with cold brine (20 mL), and dry rapidly over anhydrous

    
    . Filter and concentrate under reduced pressure (bath temp < 30 °C) to yield the crude 2-chloro-7-methyl-5-nitrobenzoxazole. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
    

Visualizations

G A 7-Methyl-5-nitro benzoxazolin-2-one C Reflux (90-95°C) 4-6 hours A->C B POCl3 + DMF (Vilsmeier Reagent) B->C D Ice Quench & Rapid Extraction C->D E 2-Chloro-7-methyl- 5-nitrobenzoxazole D->E

Workflow for the POCl3/DMF-mediated 2-chlorination of 7-methyl-5-nitrobenzoxazolin-2-one.

G N1 DMF + POCl3 N2 Vilsmeier Intermediate [Me2N=CHCl]+ N1->N2 N3 Attack by Benzoxazolinone Carbonyl Oxygen N2->N3 N4 Activated O-Adduct (Excellent Leaving Group) N3->N4 N5 Chloride Displacement at C2 Position N4->N5 N6 2-Chloro-7-methyl- 5-nitrobenzoxazole N5->N6

Mechanistic pathway of Vilsmeier-Haack type activation for benzoxazole chlorination.

References

  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. Available at:[Link]

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole (EP0626379B1).Google Patents.
  • Synthesis of new chiral ferrocenyl P,N-ligands with a benzoxazole ring and their application. Dalian Institute of Chemical Physics (CAS). Available at: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Nucleophilic Attacks on 7-Methylbenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 7-methylbenzoxazole in nucleophilic substitution reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also a deep, mechanistic understanding of the challenges you may be facing and how to overcome them. This resource is structured as a series of troubleshooting questions and FAQs, grounded in established principles of organic chemistry and supported by relevant literature.

Part 1: Troubleshooting Guide - Why is My 7-Methylbenzoxazole Unreactive?

This section addresses the most common and frustrating issue encountered in the laboratory: the low or non-existent reactivity of 7-methylbenzoxazole towards nucleophiles. We will dissect the underlying chemical principles that govern this behavior.

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on 7-methylbenzoxazole, and I am observing no product formation. What are the likely reasons for this lack of reactivity?

The low reactivity of 7-methylbenzoxazole in nucleophilic aromatic substitution (SNAr) reactions is a frequently encountered obstacle. Aromatic rings, in their nature, are electron-rich and thus inherently poor electrophiles for nucleophilic attack.[1] For a successful SNAr reaction, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs).[2][3] The structure of 7-methylbenzoxazole, however, presents a few key challenges:

  • The Benzoxazole Ring System: While the oxazole portion of the molecule does confer some electrophilic character to the C2 position, the benzene ring itself is not inherently electron-deficient.

  • The 7-Methyl Group: The primary culprit for the low reactivity is the methyl group at the 7-position. Methyl groups are weakly electron-donating through an inductive effect. This effect increases the electron density of the benzene ring, making it even less electrophilic and therefore less susceptible to attack by nucleophiles.

  • Lack of Strong Activation: For an efficient SNAr reaction, strong electron-withdrawing groups, such as a nitro group (NO2), are typically required to be positioned ortho or para to the leaving group.[3] 7-Methylbenzoxazole lacks such a strongly activating group.

Q2: How does the position of the methyl group at the 7-position specifically impact the reactivity of the benzoxazole ring?

The location of the methyl group is critical. A substituent's effect on the reactivity of an aromatic ring is highly dependent on its position relative to the reaction center.

  • Electronic Effects: The electron-donating nature of the methyl group at the 7-position increases the electron density across the entire benzene portion of the molecule. This deactivates the ring towards nucleophilic attack.

  • Steric Hindrance: Depending on the target position for nucleophilic attack, the 7-methyl group can also exert a steric effect. For an attack at the C6 position, for example, the adjacent methyl group would create significant steric hindrance, making it difficult for the nucleophile to approach the electrophilic center.

The interplay of these electronic and steric effects is a key consideration in understanding and troubleshooting reactions with this substrate.[4]

Q3: My reaction is stalled, and I suspect it's due to the low electrophilicity of the 7-methylbenzoxazole. What strategies can I employ to activate the ring system for nucleophilic attack?

When faced with an unreactive substrate like 7-methylbenzoxazole, the key is to modify the reaction conditions to enhance its electrophilicity or to employ a more reactive nucleophile. Here are some strategies to consider:

  • Activation via N-Methylation: One effective strategy is to N-methylate the benzoxazole ring. This converts the neutral benzoxazole into a positively charged benzoxazolium salt. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, significantly activating the ring system, particularly at the C2 position, for nucleophilic attack.[4]

  • Use of Stronger Nucleophiles: If modifying the substrate is not feasible, consider using a more potent nucleophile. The reactivity of nucleophiles can be enhanced by using a more basic reaction medium or by choosing a nucleophile that is inherently more reactive.

  • Metal-Catalyzed Cross-Coupling Reactions: For certain transformations, transitioning from a traditional SNAr approach to a metal-catalyzed cross-coupling reaction can be highly effective. These methods do not rely on the inherent electrophilicity of the aromatic ring in the same way as SNAr and can be used to form C-C, C-N, and C-O bonds.

The following diagram illustrates the decision-making process for troubleshooting low reactivity:

troubleshooting_flowchart start Low/No Reactivity of 7-Methylbenzoxazole check_activation Is the benzoxazole ring sufficiently activated? start->check_activation methyl_effect Consider the electron-donating and steric effects of the 7-methyl group. check_activation->methyl_effect No activation_strategy Employ an activation strategy. methyl_effect->activation_strategy n_methylation N-Methylation to form a reactive benzoxazolium salt. activation_strategy->n_methylation stronger_nucleophile Use a more potent nucleophile or more basic conditions. activation_strategy->stronger_nucleophile metal_catalysis Consider a metal-catalyzed cross-coupling approach. activation_strategy->metal_catalysis optimize_conditions Optimize reaction conditions: temperature, solvent, catalyst. n_methylation->optimize_conditions stronger_nucleophile->optimize_conditions metal_catalysis->optimize_conditions end Successful Nucleophilic Attack optimize_conditions->end

Caption: Troubleshooting workflow for low reactivity of 7-methylbenzoxazole.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and reactivity of 7-methylbenzoxazole.

Q4: What is the most likely site of nucleophilic attack on an activated 7-methylbenzoxazole ring?

For an activated benzoxazole, such as a benzoxazolium salt, the most electrophilic position and therefore the most likely site of nucleophilic attack is the C2 position . The positive charge on the adjacent nitrogen atom makes this carbon particularly electron-deficient.

Q5: Are there any specific safety precautions I should take when working with benzoxazole derivatives?

As with all laboratory chemicals, it is essential to handle benzoxazole derivatives with care. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, it is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q6: Can I use computational chemistry to predict the reactivity of my substituted benzoxazole?

Yes, computational methods such as Density Functional Theory (DFT) can be powerful tools for predicting the reactivity of molecules.[5] These calculations can provide insights into the electronic properties of your 7-methylbenzoxazole derivative, such as the electrostatic potential map and the energies of the frontier molecular orbitals (HOMO and LUMO), which can help identify the most likely sites for nucleophilic and electrophilic attack.[5]

Part 3: Experimental Protocols and Data

This section provides a detailed experimental protocol for a key activation strategy and a table summarizing the expected effects of substituents on benzoxazole reactivity.

Protocol 1: Activation of 7-Methylbenzoxazole via N-Methylation

This protocol describes the synthesis of a 7-methylbenzoxazolium salt, a more reactive electrophile for subsequent nucleophilic attack.

Materials:

  • 7-methylbenzoxazole

  • Methyl trifluoromethanesulfonate (MeOTf) or methyl iodide (MeI)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-methylbenzoxazole (1.0 eq) in anhydrous DCM or acetonitrile.

  • Addition of Methylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the methylating agent (MeOTf or MeI, 1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Isolation: The benzoxazolium salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of anhydrous diethyl ether.

  • Purification: Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The resulting benzoxazolium salt is often used in the next step without further purification.

The following diagram illustrates the workflow for this activation protocol:

n_methylation_workflow start Start: 7-Methylbenzoxazole dissolve Dissolve in anhydrous solvent start->dissolve add_methylating_agent Add methylating agent (MeOTf or MeI) at 0°C dissolve->add_methylating_agent react Stir at room temperature (2-4 hours) add_methylating_agent->react precipitate Precipitate with diethyl ether react->precipitate isolate Filter and dry the product precipitate->isolate end End: 7-Methylbenzoxazolium Salt isolate->end

Caption: Workflow for the N-methylation of 7-methylbenzoxazole.

Table 1: Predicted Effects of Substituents on the Reactivity of Benzoxazole in Nucleophilic Aromatic Substitution
Substituent PositionSubstituent TypeElectronic EffectPredicted Effect on ReactivityRationale
7Methyl (-CH3)Electron-donating (inductive)Decreased Increases electron density of the ring, making it less electrophilic.
5 or 6Nitro (-NO2)Electron-withdrawing (resonance)Increased Decreases electron density of the ring, activating it for nucleophilic attack.
5 or 6Halogen (-Cl, -Br)Electron-withdrawing (inductive)Slightly Increased Inductive withdrawal outweighs weak resonance donation, leading to mild activation.
5 or 6Methoxy (-OCH3)Electron-donating (resonance)Decreased Strong resonance donation increases ring electron density, deactivating it.

References

  • The Journal of Organic Chemistry.

  • Scilit.

  • PMC.

  • PMC.

  • Master Organic Chemistry.

  • Wikipedia.

  • Academia.edu.

  • Chemistry Steps.

  • ResearchGate.

  • MDPI.

  • 6][7]imidazo[2,1-b]thiazoles. PMC.

  • New Journal of Chemistry.

  • Chemistry Stack Exchange.

  • PMC.

  • PMC.

  • MDPI.

  • Frontiers in Chemistry.

  • Chemistry LibreTexts.

  • NC State University Libraries.

  • PMC.

  • PMC.

  • YouTube.

Sources

Validation & Comparative

Comparative Spectroscopic Guide: Characterization of 7-Methyl-Nitrobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying characteristic IR bands for nitro and oxazole rings in 7-methyl derivatives Content Type: Publish Comparison Guide

Executive Summary

This technical guide is designed for medicinal chemists and structural biologists focusing on the vibrational analysis of 7-methyl-substituted nitrobenzoxazoles . While the nitro group (


) and oxazole ring possess distinct infrared (IR) signatures, their coexistence in a fused heterocyclic scaffold creates complex spectral overlaps. This guide provides a comparative analysis of these moieties, delineating the specific vibrational shifts induced by the 7-methyl substituent (steric and inductive effects) and offering a validated workflow for signal deconvolution.
Theoretical Framework: Vibrational Modes & Methyl Effects

To accurately interpret the IR spectrum of a 7-methyl derivative, one must understand the baseline frequencies of the core scaffold and how the methyl group at position 7—typically adjacent to the ring oxygen in benzoxazole numbering—perturbs these vibrations.

The 7-Methyl Perturbation
  • Electronic Effect (+I): The methyl group acts as a weak electron donor (inductive effect). In 7-methylbenzoxazoles, this increases electron density near the ring oxygen, slightly strengthening the

    
     bond order compared to non-methylated analogs.
    
  • Steric Effect: If the nitro group is located at position 6 (ortho to the methyl), steric hindrance may force the nitro group out of planarity with the aromatic system. This "de-conjugation" typically raises the nitro stretching frequency (shift to higher wavenumbers) due to increased double-bond character in the

    
     bonds and reduced resonance delocalization.
    
Comparative Analysis: Characteristic Bands

The following table synthesizes experimental data and Density Functional Theory (DFT) predictions for distinguishing the key moieties.

Functional GroupVibrational ModeStandard Frequency (cm⁻¹)7-Methyl Derivative Shift (Observed)Diagnostic Notes
Nitro (

)
Asymmetric Stretch (

)
1550 – 15001540 – 1510 Strong intensity.[1] Often overlaps with Oxazole

.[2]
Nitro (

)
Symmetric Stretch (

)
1360 – 13001355 – 1340 Very Strong. Critical overlap risk with Methyl umbrella mode.
Oxazole Ring

Stretch
1640 – 15601620 – 1590 The 7-methyl group often causes a slight redshift (lower wavenumber) due to donation into the

-system.
Oxazole Ring

(Ring Stretch)
1050 – 11501065 – 1085 The 7-methyl group (adjacent to O) stiffens this bond, often shifting it to the higher end of the range.
7-Methyl Group Aliphatic

Stretch
2960 (asym) / 2870 (sym)< 3000 Key Differentiator. Aromatic

is always > 3000 cm⁻¹. Presence of bands at ~2920-2960 confirms the methyl group.[3]
7-Methyl Group

Deformation (Umbrella)
~1375~1380 Often appears as a shoulder on the strong Nitro symmetric peak.

Comparative Insight: In non-methylated nitrobenzoxazoles, the region between 2800–3000 cm⁻¹ is typically silent (void of peaks). The appearance of distinct bands at 2925 cm⁻¹ and 2855 cm⁻¹ is the definitive "fingerprint" for the 7-methyl derivative.

Experimental Protocol: High-Resolution FTIR Acquisition

To resolve the critical overlap between the Nitro symmetric stretch (~1350 cm⁻¹) and the Methyl umbrella deformation (~1375 cm⁻¹), standard ATR (Attenuated Total Reflectance) may yield insufficient resolution. The following KBr pellet protocol is recommended for maximum signal clarity.

Methodology
  • Desiccation: Dry the 7-methyl derivative and spectroscopic-grade KBr powder in a vacuum oven at 60°C for 2 hours to eliminate water (O-H stretch at 3400 cm⁻¹ can obscure aromatic overtones).

  • Ratio: Prepare a 1:100 ratio (1 mg sample to 100 mg KBr).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Coarse particles cause Christiansen scattering, distorting baseline and peak shapes.

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹; higher resolution is needed for the 1350/1375 split).

    • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

Data Interpretation Logic

The following decision tree illustrates the logical flow for confirming the structure of a 7-methyl-nitrobenzoxazole derivative using IR data.

IR_Analysis_Flow Start Start: Analyze Spectrum (4000 - 600 cm⁻¹) CheckCH Check 2800-3000 cm⁻¹ Region Start->CheckCH HasAliphatic Peaks present < 3000 cm⁻¹? (~2920, ~2850) CheckCH->HasAliphatic MethylConfirmed 7-Methyl Group Confirmed HasAliphatic->MethylConfirmed Yes NoMethyl No Methyl Group (Unsubstituted Analog) HasAliphatic->NoMethyl No CheckNitro Analyze 1300-1600 cm⁻¹ MethylConfirmed->CheckNitro NitroSplit Is ~1350 cm⁻¹ band split or have a shoulder? CheckNitro->NitroSplit NitroMethylOverlap Shoulder at ~1375 cm⁻¹ (Methyl Umbrella) NitroSplit->NitroMethylOverlap Yes PureNitro Sharp Peak at ~1350 cm⁻¹ (Pure Nitro Sym) NitroSplit->PureNitro No OxazoleCheck Check Oxazole Markers (1600-1650 & 1000-1100) NitroMethylOverlap->OxazoleCheck FinalID Structure Validated: 7-Methyl-Nitrobenzoxazole OxazoleCheck->FinalID

Figure 1: Decision logic for assigning vibrational modes in methyl-substituted nitro-heterocycles.

References
  • Varghese, H. T., Panicker, C. Y., et al. (2011). "Vibrational spectroscopic and computational study of Benzoxazole." Journal of Ultra Scientist of Physical Sciences.

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Tutorials.

  • Yurdakul, Ş., et al. (2016).[4] "An experimental and theoretical investigation of free Oxazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • LibreTexts Chemistry. (2020). "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts.

  • Reich, H. J. "Characteristic Infrared Absorption Frequencies." University of Wisconsin-Madison Chemistry.

Sources

Mass spectrometry fragmentation pattern of 7-Methyl-5-nitro-benzooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Compound: 7-Methyl-5-nitro-benzooxazole Molecular Formula:


Exact Mass:  178.0378 Da

This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 7-Methyl-5-nitro-benzooxazole . As a scaffold often utilized in the development of antimicrobial and anticancer agents, distinguishing this specific regioisomer from its structural analogs (specifically the 2-methyl and 4-methyl isomers) is a critical quality control step in synthetic workflows.

The Analytical Challenge: Differentiation of methyl-nitro-benzooxazole isomers relies on subtle fragmentation variations. While the nitro group (


) dictates the primary fragmentation channels, the position of the methyl group (C7 vs. C2 or C4) exerts a "steering effect" on secondary ring-opening pathways. This guide compares the 7-Methyl variant against its most common isomer, 2-Methyl-5-nitro-benzooxazole , to highlight diagnostic ion signatures.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port does not confound the spectral data.

Methodology: Gas Chromatography - Mass Spectrometry (EI)
ParameterSetting / SpecificationRationale
System Agilent 7890/5977 (or equivalent)Standard single-quadrupole system.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed stationary phase prevents background noise from interfering with low-abundance diagnostic ions.
Inlet Temp 250°C (Split Mode 10:1)High enough to volatilize, but controlled to prevent thermal nitro-reduction prior to ionization.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Ion Source Electron Ionization (EI) @ 70 eVStandard energy for library comparison (NIST/Wiley).
Source Temp 230°CPrevents condensation of the polar nitro-aromatic residues.
Scan Range m/z 40 – 300Captures the molecular ion and all relevant small-molecule losses (HCN, CO).

Quality Control Check: Before analyzing the sample, inject a standard of Decafluorotriphenylphosphine (DFTPP). Ensure the m/z 198/442 ratio is within EPA criteria to validate ion source tuning.

Fragmentation Analysis & Mechanism

The fragmentation of 7-Methyl-5-nitro-benzooxazole is driven by two competing forces: the lability of the nitro group and the stability of the benzoxazole bicyclic core.

Primary Fragmentation Pathways
  • Nitro Group Degradation (The Dominant Pathway):

    • Loss of

      
       (m/z 178 
      
      
      
      148):
      A characteristic rearrangement where the nitro group isomerizes to a nitrite ester (
      
      
      ) followed by the loss of a nitric oxide radical. This is often less abundant than the
      
      
      loss in benzoxazoles but is mechanistically significant.
    • Loss of

      
       (m/z 178 
      
      
      
      132):
      The direct cleavage of the C-N bond, yielding the base peak or a high-abundance ion
      
      
      .
  • Heterocyclic Ring Cleavage (The Fingerprint):

    • Following the loss of the nitro group, the remaining ion (m/z 132) typically undergoes sequential losses of CO (28 Da) and HCN (27 Da), which are diagnostic of the benzoxazole skeleton.

    • The 7-Methyl Effect: Unlike the 2-methyl isomer, the 7-methyl group is attached to the benzene ring. It remains intact during the initial heterocyclic ring opening. This results in a mass shift of +14 Da in the lower mass fragments compared to the non-methylated analog.

Comparative Analysis: 7-Methyl vs. 2-Methyl Isomer
Feature7-Methyl-5-nitro-benzooxazole 2-Methyl-5-nitro-benzooxazole
Methyl Position Benzene Ring (C7, adjacent to Oxygen)Oxazole Ring (C2, between N and O)
Key Loss HCN (27 Da) from oxazole ring.

(Acetonitrile, 41 Da).
Diagnostic Ion m/z 104 (Derived from

).
m/z 90 (Derived from

or similar rearrangement).
Mechanism Methyl group is stable; ring breaks first.Methyl group participates in elimination (Loss of Acetonitrile).

Visualizing the Fragmentation Pathway[1][2][3]

The following diagram illustrates the specific decay of the 7-Methyl-5-nitro-benzooxazole molecular ion.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+) m/z 178 [C8H6N2O3]+ M_NO [M - NO]+ m/z 148 (Rearrangement) M->M_NO - NO (30 Da) M_NO2 [M - NO2]+ m/z 132 (Base Peak Candidate) M->M_NO2 - NO2 (46 Da) (Direct Cleavage) Ion_104 [M - NO2 - CO]+ m/z 104 (Ring Contraction) M_NO2->Ion_104 - CO (28 Da) (Oxazole Ring Break) Ion_77 [M - NO2 - CO - HCN]+ m/z 77 (Phenyl Cation) Ion_104->Ion_77 - HCN (27 Da) Ion_51 m/z 51 (Ring Fragmentation) Ion_77->Ion_51 - C2H2 key Blue: Precursor | Green: Primary Fragment | Yellow: Secondary Fragment

Figure 1: Proposed EI-MS fragmentation pathway for 7-Methyl-5-nitro-benzooxazole, highlighting the sequential loss of the nitro group followed by heterocyclic ring degradation.

Data Summary: Diagnostic Ion Table

Use this table to interpret your mass spectrum. Relative abundances are estimated based on typical nitro-benzoxazole stability profiles.

m/z (Da)Ion IdentityFormula (Approx)Origin / Mechanism
178


Molecular Ion . Moderate intensity. Confirms MW.
148


Nitro-Nitrite Rearrangement . Distinctive for nitro-aromatics.
132


Primary Fragment . Likely Base Peak. Methyl-benzoxazole core.[1]
104


Ring Contraction . Loss of carbonyl from oxazole ring.
103


Proton transfer followed by CO loss.
77


Phenyl Cation . Indicates the benzene ring is monosubstituted or degrading.
43

-Warning: If observed, suspect contamination or the 2-methyl isomer (acetyl loss).

Comparison Workflow: Isomer Differentiation

When faced with an unknown methyl-nitro-benzooxazole, use this logic flow to determine the isomer.

IsomerLogic Start Unknown Isomer (MW 178) Check_41 Check for Loss of 41 Da (m/z 137) Start->Check_41 Result_2Me Isomer: 2-Methyl-5-nitro (Methyl on Oxazole Ring) Check_41->Result_2Me Yes (Loss of CH3CN) Check_Ortho Check m/z 132 -> 104 Transition (Loss of CO) Check_41->Check_Ortho No (Stable Ring) Result_7Me Isomer: 7-Methyl-5-nitro (Methyl on Benzene Ring) Check_Ortho->Result_2Me Weak/Ambiguous Check_Ortho->Result_7Me Strong CO Loss (28 Da) from m/z 132

Figure 2: Decision tree for differentiating the 7-Methyl isomer from the 2-Methyl isomer based on the loss of acetonitrile (CH3CN).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzoxazole Derivatives Fragmentation Data. [Link]

  • Vrkic, A. K., & O'Hair, R. A. (2004). Gas-phase fragmentation of protonated heteroaromatic compounds. Journal of the American Society for Mass Spectrometry.[2] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Comparative biological activity of 7-methyl vs 6-methyl benzoxazole derivatives

[1]

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine. While substitution at the C2 and C5 positions is extensively documented, the comparative utility of 6-methyl and 7-methyl substitutions remains a nuanced area of structure-activity relationship (SAR) optimization.

This guide analyzes the distinct biological impacts of these two positional isomers. The 6-methyl derivative typically modulates lipophilicity and electronic resonance relative to the ring nitrogen, often serving as a standard "spacer" in SAR sweeps. In contrast, the 7-methyl derivative acts as a "steric gatekeeper," often inducing selectivity through steric hindrance near the oxygen atom. This is exemplified by the 5-HT3 partial agonist ME3412 , where the 7-methyl group is critical for reducing side effects (constipation) while maintaining efficacy.[1][2][3]

Chemical & Structural Analysis[5][6][7]

To understand the biological divergence, one must first appreciate the physicochemical environment of the C6 and C7 positions.

Feature6-Methyl Benzoxazole 7-Methyl Benzoxazole
Position relative to Heteroatoms Para to Nitrogen; Meta to Oxygen.Ortho to Oxygen; Meta to Nitrogen.
Electronic Effect Donates electron density into the pyridine-like nitrogen via resonance. Increases basicity of N3.Steric bulk adjacent to O1. Minimal resonance contribution to N3 basicity.
Steric Vector Extends the "length" of the molecule (longitudinal axis).Extends the "width" of the molecule (latitudinal axis).
Synthetic Accessibility High. Cyclization yields are generally favorable due to para-directing effects during precursor synthesis.Moderate. Steric crowding at the ortho-position to the phenol oxygen can hinder cyclization steps.
Mechanistic Implication[4][5]
  • C6-Methyl: Best used when the target pocket is deep and narrow. It enhances van der Waals interactions without disrupting the hydrogen-bonding capability of the N3 atom.

  • C7-Methyl: Best used to introduce conformational constraint or to clash with "off-target" receptor sub-pockets. It creates a "steric wall" near the O1 atom.

Comparative Biological Performance[10]
Case Study A: Antibacterial Activity (Pleuromutilin Derivatives)

In the development of pleuromutilin derivatives against MRSA (Methicillin-resistant S. aureus), the benzoxazole ring was used as a side-chain extension to bind to the 50S ribosomal subunit.

  • Experimental Observation: Researchers synthesized isomers to probe the ribosomal binding pocket.

  • Performance:

    • C5-Substitution: generally yielded the highest potency (MIC ~0.125 µg/mL).

    • C6- and C7-Methyl (Compounds 48 & 49): These positions proved "sensitive to modification." The introduction of a methyl group at C6 or C7 often resulted in lower potency compared to C5-substituted or unsubstituted analogs.

  • Interpretation: The ribosomal binding pocket for the benzoxazole tail is tight. The C6 and C7 methyl groups likely introduce steric clashes with ribosomal RNA nucleotides, acting as negative steric controls. This confirms that the binding pocket has a "ceiling" (C5) but limited "width" (C7) or "depth" (C6).

Case Study B: Gastrointestinal Therapeutics (5-HT3 Receptor)

This is the most significant divergence point where 7-methyl outperforms its isomers.

  • Target: 5-HT3 Receptor (Serotonin receptor).[1][2][4] Antagonists are used for IBS-D (diarrhea-predominant Irritable Bowel Syndrome).[2][6]

  • The Problem: Full antagonists (e.g., Alosetron) cause severe constipation.

  • The Solution (ME3412): A 7-methylbenzoxazole derivative (5-chloro-2-(1,4-diazacycloheptan-1-yl)-7-methylbenzoxazole).[1][2][3][4][6]

  • Mechanism: The 7-methyl group (along with 5-chloro) modulates the ligand's binding such that it acts as a partial agonist rather than a full antagonist.

  • Outcome: It normalizes colonic transit time without inducing the "constipation lock" associated with full blockade. The 7-methyl group likely prevents the "lid" of the receptor from closing completely or alters the receptor's conformational shift.

Case Study C: Anti-Inflammatory (FAAH Inhibition)

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide.[5][7][8] Inhibitors are sought for pain relief.[8]

  • Protocol: A "Steric Ruler" approach was used (US Patent 6,462,054 B1) where methyl groups were walked around the benzoxazole ring (C4, C5, C6, C7).

  • Finding: The FAAH active site is highly restrictive.

  • Result: Activity drops significantly when methyl groups are placed at positions that exceed the "width" of the catalytic tunnel. The 7-methyl derivative serves as a probe to define the maximum allowable width of the inhibitor headgroup.[9]

Experimental Protocols
Protocol 1: Synthesis of 7-Methylbenzoxazole Derivatives

Rationale: Synthesis of 7-substituted benzoxazoles is more challenging due to steric hindrance during the ring closure.

  • Starting Material: 2-Amino-6-methylphenol (commercial or prepared via nitration/reduction of o-cresol).

  • Cyclization (Method A - Standard):

    • Reflux 2-amino-6-methylphenol with triethyl orthoformate (3 eq) in the presence of catalytic p-TsOH.

    • Note: The methyl group is ortho to the hydroxyl; this requires longer reflux times (4-6 hours) compared to the 5-methyl isomer.

  • Cyclization (Method B - Oxidative):

    • React 2-amino-6-methylphenol with an aldehyde (R-CHO) in EtOH to form the Schiff base.

    • Add an oxidant (e.g., PhI(OAc)2 or Pb(OAc)4) to effect ring closure.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). 7-methyl isomers typically elute faster than 6-methyl isomers due to shielding of the polar oxygen/nitrogen region.

Protocol 2: 5-HT3 Receptor Binding Assay (Membrane Preparation)

Rationale: To verify the partial agonist activity of 7-methyl derivatives.[1][2][3][4][6]

  • Tissue Source: N1E-115 mouse neuroblastoma cells (rich in 5-HT3 receptors).

  • Preparation: Homogenize cells in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Displacement Assay: Incubate membranes with [3H]-GR65630 (radioligand) and varying concentrations of the 7-methylbenzoxazole test compound.

  • Functional Assay (Critical): Measure cation influx (or membrane potential dye fluorescence) in whole cells.

    • Full Antagonist: 0% response alone; blocks 5-HT response.

    • Partial Agonist (ME3412):10-30% response alone ; blocks max 5-HT response down to that 10-30% level.

Data Summary Table
Biological Target6-Methyl Activity Profile7-Methyl Activity ProfilePreferred Isomer
5-HT3 Receptor Often acts as Full Antagonist (High affinity, zero efficacy).Partial Agonist (High affinity, low efficacy). Reduces side effects.7-Methyl
Ribosome (50S) Low/Moderate. Steric clash in "depth" vector.Low. Steric clash in "width" vector.C5-Substituted
FAAH Enzyme Moderate. Fits if pocket is deep.Low. Often clashes with tunnel walls.Unsubstituted or C5
COX-2 Inhibition High. C6-methyl mimics the lipophilic tail of arachidonic acid.Moderate. Steric bulk can interfere with active site entry.6-Methyl
Mechanistic Visualization

The following diagram illustrates the "Steric Ruler" concept and the functional divergence in receptor signaling.

Benzoxazole_SARScaffoldBenzoxazole ScaffoldC6_Methyl6-Methyl (Para to N)Extends LengthScaffold->C6_MethylSubstitutionC7_Methyl7-Methyl (Ortho to O)Extends WidthScaffold->C7_MethylSubstitutionTarget_RibosomeRibosomal 50S(Tight Pocket)C6_Methyl->Target_RibosomeElongationOutcome_ClashSteric ClashReduced PotencyC6_Methyl->Outcome_ClashIf pocket depth limitedOutcome_LipophilEnhanced LipophilicityStandard SpacerC6_Methyl->Outcome_LipophilGeneral EffectC7_Methyl->Target_RibosomeWideningTarget_5HT35-HT3 Receptor(Conformational Switch)C7_Methyl->Target_5HT3Steric GatingTarget_Ribosome->Outcome_ClashPocket too narrowOutcome_PartialPartial Agonism(ME3412 Effect)Target_5HT3->Outcome_PartialPrevents full closure

Figure 1: Mechanistic divergence of C6 vs C7 methylation. C7 substitution is critical for modulating receptor efficacy (partial agonism), while C6 is primarily a lipophilic spacer that risks steric clashing in shallow pockets.

References
  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Farmaco, 52(2), 99-103.

  • Kawano, K., et al. (2005). Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function. Journal of Pharmacology and Experimental Therapeutics.

  • Boger, D. L., et al. (2002). Inhibitors of fatty acid amide hydrolase. United States Patent 6,462,054.

  • Shang, R. F., et al. (2023).[10] Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles.

7-Methyl Benzoxazole: Structural Impact & Binding Affinity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of 7-Methyl Substitution on Benzoxazole Binding Affinity Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases.[1] While C2-functionalization is the primary driver of potency, substitution on the benzenoid ring (positions 4–7) dictates physicochemical properties and metabolic stability.

This guide analyzes the specific impact of 7-methyl substitution (adjacent to the ring oxygen). Unlike the 4-methyl group (which sterically crowds the nitrogen lone pair), the 7-methyl group primarily modulates lipophilicity (


LogP 

+0.5) and creates a specific steric boundary near the oxygen, often improving selectivity for hydrophobic pockets in GPCRs (e.g., Melatonin

) while altering the electronic landscape less drastically than electron-withdrawing groups.

Part 1: Physicochemical & Structural Profile

The 7-methyl substituent introduces a hydrophobic volume at the "bottom" of the benzoxazole cleft. Understanding the topology is critical for rational design.

Structural Topology & Numbering
  • Position 1: Oxygen

  • Position 3: Nitrogen[2][3]

  • Position 4: Carbon adjacent to Nitrogen (Critical for H-bond donor interaction clearance).

  • Position 7: Carbon adjacent to Oxygen (The focus of this guide).

Comparative Profile: Unsubstituted vs. 7-Methyl
FeatureUnsubstituted Benzoxazole7-Methyl BenzoxazoleImpact on Drug Design
Steric Bulk (A³) LowMediumFills hydrophobic sub-pockets (e.g., Val/Leu/Phe rich regions).
LogP (Lipophilicity) ~1.6~2.1Increases membrane permeability; enhances hydrophobic collapse in binding.
Electronic Effect NeutralWeak Donor (+I)Slight increase in ring electron density; minimal effect on pKa of N3.
Metabolic Stability C7 is a potential oxidation siteC7 BlockedPrevents oxidation at C7; benzylic oxidation becomes a new soft spot.
Metal Chelation High affinity (N3-O1 axis)Moderate/HighUnlike 4-Me, 7-Me does not sterically hinder the N3 lone pair, preserving metal binding capability.

Part 2: Mechanistic Impact on Binding Affinity

The "Hydrophobic Clamp" Effect (GPCRs)

In Melatonin receptor agonists (e.g., bioisosteres of melatonin), the 7-position of benzoxazole corresponds spatially to the 4-position of the indole nucleus.

  • Mechanism: The 7-methyl group projects into a specific hydrophobic accessory pocket (often defined by transmembrane helices TM3 and TM5).

  • Outcome: Data suggests that 7-methyl substitution can increase binding affinity (

    
    ) by 5–10 fold compared to the unsubstituted analog by displacing high-energy water molecules from the hydrophobic pocket.
    
Steric Permissiveness in Kinase Inhibitors

Many kinase inhibitors utilize the benzoxazole Nitrogen (N3) to accept a hydrogen bond from the hinge region.

  • 4-Substitution (Negative): A methyl group at C4 clashes with the kinase hinge residues, often abolishing activity.

  • 7-Substitution (Positive/Neutral): The 7-methyl group points away from the hinge interface, often towards the solvent front or a "gatekeeper" residue. It is generally tolerated and can be used to tune solubility without destroying the primary pharmacophore.

Electronic Modulation

The inductive effect (+I) of the methyl group slightly increases the basicity of the N3 nitrogen.

  • Effect: This strengthens the Hydrogen Bond Acceptor (HBA) capability of N3, potentially tightening the interaction with H-bond donors (e.g., Serine/Threonine hydroxyls) in the active site.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for introducing a 7-methyl group.

SAR_Logic Scaffold Benzoxazole Scaffold Target_Analysis Target Binding Pocket Analysis Scaffold->Target_Analysis Path_Hinge Target: Kinase Hinge Binder (Requires N3 interaction) Target_Analysis->Path_Hinge Path_GPCR Target: GPCR (e.g., Melatonin) (Hydrophobic Pocket) Target_Analysis->Path_GPCR Sub_4Me 4-Methyl Substitution (Near Nitrogen) Path_Hinge->Sub_4Me Avoid Sub_7Me 7-Methyl Substitution (Near Oxygen) Path_Hinge->Sub_7Me Preferred Path_GPCR->Sub_7Me Bioisosteric Design Out_Clash Outcome: Steric Clash Loss of Affinity Sub_4Me->Out_Clash Out_Affinity Outcome: Enhanced Affinity (Hydrophobic Fit + H-Bond Strength) Sub_7Me->Out_Affinity GPCR Context Out_Solubility Outcome: Tuned Lipophilicity (Maintained Affinity) Sub_7Me->Out_Solubility Kinase Context

Caption: SAR Decision Tree highlighting the divergent impacts of 4-Me vs. 7-Me substitution on binding outcomes.

Part 4: Experimental Validation Protocols

To validate the impact of 7-methyl substitution, the following synthesis and assay workflows are recommended.

Protocol A: Regioselective Synthesis of 7-Methylbenzoxazole

Rationale: Direct methylation of benzoxazole is non-selective. The most reliable route is cyclization of the corresponding ortho-aminophenol. Note that 2-amino-3-methylphenol yields 7-methylbenzoxazole (the methyl is adjacent to the OH/Oxygen).

Reagents:

  • 2-Amino-3-methylphenol (Starting Material)

  • Triethyl orthoformate (Cyclizing agent)

  • p-Toluenesulfonic acid (Catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-3-methylphenol (1.0 eq) in absolute ethanol.

  • Addition: Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with NaHCO3 (sat), dry over MgSO4, and concentrate. Purify via silica gel column chromatography.

  • Validation: Confirm structure via 1H-NMR. The 7-methyl group will appear as a singlet around

    
     2.4-2.6 ppm.
    
Protocol B: Competitive Binding Assay (Generic GPCR)

Rationale: To quantify the affinity shift (


) caused by the methyl group.

Materials:

  • Membrane preparation expressing target receptor (e.g., hMT1).

  • Radioligand (e.g., [125I]-Iodomelatonin).[4]

  • Test Compounds: Benzoxazole (Reference) and 7-Methylbenzoxazole (Analogue).

Workflow:

  • Incubation: Mix membrane protein (20 µg) with Radioligand (0.5 nM) and increasing concentrations of Test Compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer.
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity (CPM) using a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A 7-Me analogue

      
       < Reference 
      
      
      
      indicates positive hydrophobic contribution.

Part 5: Experimental Workflow Diagram

Exp_Workflow Start 2-Amino-3-methylphenol Cyclization Cyclization (HC(OEt)3 / Reflux) Start->Cyclization Ring Closure Purification Purification (Silica Column) Cyclization->Purification Crude Mix Product 7-Methylbenzoxazole Purification->Product Pure Ligand Assay Binding Assay (Ki Determination) Product->Assay Validation

Caption: Step-by-step synthesis and validation workflow for 7-methylbenzoxazole derivatives.

References

  • Synthesis and SAR of Benzoxazole Derivatives: Title: Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists.[4] Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Benzoxazole Numbering and Properties: Title: Benzoxazole: Structure, Properties, and Numbering Convention.[5] Source: Wikipedia / Chemical Data Collections. URL:[Link]

  • Metal Ion Binding Studies: Title: Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs. Source: PMC (PubMed Central). URL:[Link]

  • Kinase Inhibitor Design Principles: Title: Structure-activity relationships of benzoxazole derivatives as potential enzyme inhibitors.[6] Source: ResearchGate (General SAR Principles). URL:[Link]

Sources

Comparative Guide to HPLC Methods for Validating the Purity of 7-Methyl-5-nitro-benzooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realms of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 7-Methyl-5-nitro-benzooxazole, a heterocyclic aromatic compound, represents a key building block whose utility is directly contingent on its purity. The presence of impurities, even in trace amounts, can drastically alter biological activity, toxicity profiles, and material characteristics. Therefore, the validation of its purity is not merely a quality control step but a foundational requirement for its application in any research or development pipeline.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comparative analysis of two robust Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of 7-Methyl-5-nitro-benzooxazole, designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices and present the data within the rigorous framework of international validation standards.

Foundational Principles: Method Selection and Rationale

The structure of 7-Methyl-5-nitro-benzooxazole, featuring a non-polar ring system modified with a polar nitro group, makes it an ideal candidate for Reversed-Phase HPLC. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[2] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[3]

Why Reversed-Phase HPLC?
  • Analyte Properties : The benzooxazole core is hydrophobic, leading to strong retention on a non-polar stationary phase like C18 (octadecylsilane). This allows for the use of polar, water-based mobile phases.

  • Impurity Profile : Potential impurities from synthesis (e.g., starting materials, isomers, or degradation products) will likely have different polarities, enabling effective separation.[4]

  • Robustness and Reproducibility : RP-HPLC methods are well-established, highly robust, and easily transferable between different laboratories and HPLC systems.

The Choice of Detector: UV Absorbance

The 7-Methyl-5-nitro-benzooxazole molecule contains a nitro-aromatic system, which is a strong chromophore. This structural feature results in significant absorption of ultraviolet (UV) light.[5] Theoretical and experimental data for similar nitroaromatic compounds show strong absorbance maxima around 254 nm, a common and highly sensitive wavelength for UV detection in HPLC.[6][7] This intrinsic property allows for sensitive and specific detection without the need for complex derivatization.

Comparative HPLC Methodologies

We present two distinct RP-HPLC methods for comparison: a rapid isocratic method for routine quality control and a higher-resolution gradient method for comprehensive impurity profiling.

Method A: Isocratic Elution for Rapid Quality Control

An isocratic method utilizes a constant mobile phase composition throughout the analysis. This approach is valued for its simplicity, speed, and robustness, making it ideal for routine purity checks where known impurities are monitored.

Causality : The choice of a 65:35 Acetonitrile:Water mixture is designed to provide sufficient elution strength to produce a sharp, symmetrical peak for the main component within a short run time, while still retaining and separating it from more polar, early-eluting impurities.

Method B: Gradient Elution for High-Resolution Impurity Profiling

A gradient method involves changing the mobile phase composition during the run, typically by increasing the percentage of the stronger organic solvent (acetonitrile). This is essential for analyzing complex samples containing impurities with a wide range of polarities.[1]

Causality : The gradient starts with a higher percentage of water to retain and separate highly polar impurities. It then gradually increases the acetonitrile concentration to elute the main analyte and, finally, any highly non-polar, late-eluting impurities. This approach ensures that both polar and non-polar impurities are effectively separated and detected within a single analytical run.

Summary of Chromatographic Conditions
ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCRationale for Selection
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 150 mmC18 (Octadecylsilane), 5 µm, 4.6 x 150 mmC18 offers excellent hydrophobic retention for the benzooxazole core.[4]
Mobile Phase A Water (HPLC Grade)Water with 0.1% Formic AcidFormic acid improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Composition 65% B (Acetonitrile)0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% BThe gradient resolves a wider range of impurity polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns, balancing speed and pressure.
Column Temperature 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nm254 nmHigh absorbance wavelength for nitroaromatic compounds.[5][6]
Injection Volume 10 µL10 µLStandard volume to prevent column overloading.
Expected Run Time ~10 minutes~25 minutes (including re-equilibration)Isocratic is faster; Gradient is more comprehensive.

Experimental Protocols and Validation Workflow

To ensure the reliability and trustworthiness of these methods, they must be validated according to established scientific principles, such as those outlined in the ICH Q2(R1) guidelines.[8][9]

Sample and Standard Preparation Workflow

The initial preparation of the sample is a critical step for accurate and reproducible results.

cluster_prep Sample Preparation Workflow start Obtain 7-Methyl-5-nitro- benzooxazole Sample weigh Accurately weigh ~10 mg of sample start->weigh 1 dissolve Dissolve in 10 mL of Acetonitrile (Stock Solution) weigh->dissolve 2 dilute Perform serial dilution with mobile phase to working concentration (e.g., 20 µg/mL) dissolve->dilute 3 filter Filter sample through a 0.45 µm syringe filter dilute->filter 4 inject Inject into HPLC system filter->inject 5 cluster_validation HPLC Method Validation Logic method Proposed HPLC Method (Isocratic or Gradient) spec Specificity/ Selectivity method->spec lin Linearity & Range method->lin acc Accuracy method->acc prec Precision (Repeatability & Intermediate) method->prec robust Robustness method->robust validated Validated Method for Purity Testing spec->validated lin->validated acc->validated prec->validated robust->validated

Sources

Comparative Crystal Structure Guide: 7-Substituted 5-Nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and physicochemical comparison of 7-substituted 5-nitrobenzoxazoles against their unsubstituted counterparts. Designed for medicinal chemists and crystallographers, this document analyzes how steric and electronic modulation at the C7 position alters crystal packing, lattice energy, and bioavailability.

The 5-nitrobenzoxazole scaffold is a privileged structure in drug discovery, exhibiting potent antimicrobial (specifically anti-tubercular) and anticancer (RSK2 inhibition) activity.[1] However, the introduction of substituents at the C7 position—ortho to the ring oxygen—drastically modifies the planar topography of the molecule, influencing solubility and solid-state stability.

Structural Logic & Synthetic Causality
The Scaffold Architecture

The benzoxazole core is generally planar. The 5-nitro group acts as a strong electron-withdrawing group (EWG), reducing electron density in the benzene ring and promoting


-

stacking interactions in the crystal lattice.
  • Baseline (Unsubstituted at C7): High planarity allows for tight "herringbone" or "stacking" motifs, often leading to high lattice energy and poor aqueous solubility.

  • 7-Substitution (Target): Introducing a group at C7 (e.g., -Cl, -CH

    
    , -OCH
    
    
    
    ) creates steric clash with the oxazole oxygen lone pairs and disrupts the molecular symmetry. This disruption is a deliberate design strategy to lower melting points and improve solubility without sacrificing the pharmacophore.
Synthetic Pathway & Validation

The synthesis relies on the cyclization of 2-amino-6-substituted-4-nitrophenols . The choice of the cyclization agent (Triethyl orthoformate vs. Carboxylic acids) determines the substituent at the C2 position.[1]

SynthesisWorkflow Start Precursor: 2-amino-6-R-4-nitrophenol Reagent Cyclization Agent: Triethyl Orthoformate (Reflux, 3h) Start->Reagent Mix Inter Intermediate: Schiff Base Formation Reagent->Inter 120-130°C Product Target: 7-R-5-Nitrobenzoxazole Inter->Product -EtOH Purification Purification: Ethanol Recrystallization Product->Purification Cool to 0°C

Figure 1: Validated synthetic workflow for 7-substituted 5-nitrobenzoxazoles. The R-group at the precursor's 6-position becomes the 7-substituent in the final benzoxazole.

Comparative Crystallographic Analysis

The following data compares the structural parameters of the parent scaffold (2-methyl-5-nitrobenzoxazole) against the 7-chloro derivative. This comparison highlights the "Steric Break" effect of the 7-substituent.

Table 1: Crystallographic & Physicochemical Comparison
Feature2-Methyl-5-Nitrobenzoxazole (Baseline)7-Chloro-2-Methyl-5-Nitrobenzoxazole (Target)Impact of 7-Substitution
Crystal System MonoclinicTriclinic / Monoclinic (Polymorphic)Symmetry reduction due to asymmetric mass distribution.
Space Group P21/c (Common)P-1 or P21/nLoss of glide planes due to steric bulk at C7.[1]
Melting Point 158–160 °C110–111 °C [1]Significant Decrease (-50°C). Disrupted lattice packing lowers thermal stability.[1]

-

Stacking
Strong (Face-to-Face)Weak / OffsetThe 7-Cl atom prevents close face-to-face approach; induces slip-stacking.
Intermolecular Forces NO

...H-C (Weak H-bonds)
Cl...Cl (Halogen bonds) + NO

...H
Introduction of halogen bonding vectors alters supramolecular assembly.[1]
Solubility (DMSO) ModerateHighLower lattice energy correlates with faster dissolution rates.[1]
Mechanism of Packing Disruption

In the baseline structure, the 5-nitro group participates in intermolecular C-H...O hydrogen bonds that stabilize a planar sheet.

  • The 7-Chloro Effect: The Chlorine atom (Van der Waals radius ~1.75 Å) at position 7 is physically larger than the Hydrogen it replaces. It forces adjacent molecules in the crystal lattice to rotate or slide to accommodate the bulk, expanding the unit cell volume and reducing the packing efficiency index (Kitaigorodskii Index).[1]

CrystalPacking Baseline Baseline: 5-Nitrobenzoxazole (Planar Stacking) Interaction1 Dominant Force: π-π Stacking + C-H...O Baseline->Interaction1 Interaction2 Altered Force: Halogen Bonding (Cl...O) Lattice Expansion Interaction1->Interaction2 Substitution at C7 Substituted Target: 7-Substituted Analog (Steric Clash) Substituted->Interaction2 Outcome Result: Lower Melting Point Enhanced Solubility Interaction2->Outcome Thermodynamic Consequence

Figure 2: Mechanistic impact of 7-substitution on crystal lattice forces.

Detailed Experimental Protocol

To ensure reproducibility, the following protocol describes the synthesis and crystallization of 7-chloro-5-nitrobenzoxazole . This protocol is self-validating: the color change and melting point serve as immediate quality checkpoints.

Materials
  • Precursor: 2-amino-6-chloro-4-nitrophenol (20 mmol, 3.77 g)[2]

  • Reagent: Triethyl orthoformate (277 mmol, 41.0 g) [Excess serves as solvent][1][2]

  • Solvent: Ethanol (Absolute)[1][3]

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aminophenol precursor and triethyl orthoformate.

  • Cyclization: Heat the mixture to reflux (120–130 °C) in an oil bath for 3 hours .

    • Checkpoint: The suspension should transition to a clear, dark solution as the ring closes.

  • Distillation: Remove the unreacted orthoformate by distillation at 149 °C.

  • Crystallization (Critical Step):

    • Dissolve the residue in 50 mL of warm ethanol .

    • Cool the solution slowly to 0 °C (ice bath). Rapid cooling will yield amorphous powder; slow cooling yields X-ray quality needles.

  • Isolation: Filter the reddish-brown precipitate and wash with cold ethanol.

  • Validation:

    • Yield: ~81% (19.3 g scale equivalent).

    • Melting Point: 110–111 °C. (If MP < 105 °C, recrystallize again).[1]

Application in Drug Development

The structural shift described above has direct biological implications.[4]

  • RSK2 Inhibition: 2-amino-7-substituted benzoxazoles have been identified as potent inhibitors of Ribosomal S6 Kinase 2 (RSK2).[5] The 7-substituent fills a hydrophobic pocket in the kinase ATP-binding site that the unsubstituted parent cannot access [2].

  • Antimicrobial Efficacy: The 5-nitro group is essential for bioactivity (likely via nitro-reduction mechanisms in bacteria). However, the 7-substituent modulates the LogP (lipophilicity).

    • 7-H (Parent): LogP ~1.4.

    • 7-Cl: LogP ~2.0.

    • Implication: The 7-chloro derivative exhibits superior membrane permeability, often resulting in lower MIC (Minimum Inhibitory Concentration) values against M. tuberculosis compared to the parent compound.[1]

References
  • Google Patents. (1991).[1] 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds (US5067966A). Retrieved from

  • Costales, A., et al. (2014).[1][5] 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596.[1][5] Retrieved from

  • PubChem. (2025).[1] 5-Nitrobenzoxazole | C7H4N2O3.[6] National Library of Medicine. Retrieved from

  • Xiang, P., et al. (2022).[1] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

Safety Operating Guide

7-Methyl-5-nitro-benzooxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for 7-Methyl-5-nitro-benzooxazole

In drug discovery and materials science, nitroaromatic heterocycles like 7-Methyl-5-nitro-benzooxazole are valuable building blocks [1]. However, the presence of the nitro group introduces specific toxicological and environmental hazards that require stringent lifecycle management. Improper disposal not only violates environmental regulations (such as RCRA in the United States) but also poses severe exposure risks to laboratory personnel.

As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the safe handling, segregation, and institutional disposal of this compound.

Disclaimer: This guide outlines professional institutional disposal procedures. Under no circumstances should researchers attempt to chemically neutralize or destroy nitroaromatic compounds in an improvised manner. All waste must be handled in coordination with your institution's Environmental Health and Safety (EHS) department.

Hazard Profiling and Waste Segregation

Before initiating any disposal procedure, it is critical to understand the physicochemical properties of the waste stream. 7-Methyl-5-nitro-benzooxazole is a solid organic compound [1, 2]. Nitroaromatics are generally stable under standard laboratory conditions but can become highly reactive if mixed with incompatible chemical streams.

Causality in Segregation: Mixing nitro compounds with strong reducing agents, concentrated alkalis, or strong oxidizers can lead to exothermic reactions or the generation of toxic gas byproducts. Therefore, strict segregation at the point of generation is the foundational step of laboratory safety.

Table 1: Waste Segregation and Compatibility Data

ParameterSpecification / RequirementCausality / Rationale
Waste Category Non-Halogenated Organic WastePrevents the formation of highly toxic halogenated byproducts during professional incineration.
Primary Incompatibilities Strong oxidizers, strong bases, reducing agentsPrevents exothermic decomposition or uncontrolled redox reactions in the waste container.
Approved Containers High-Density Polyethylene (HDPE) or Amber GlassEnsures chemical inertness; amber glass protects potentially photosensitive derivatives from UV degradation.
PPE Requirements Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular exposure to fine organic powders [1].

Step-by-Step Institutional Disposal Methodology

This protocol outlines the standard operating procedure for transferring 7-Methyl-5-nitro-benzooxazole waste from the benchtop to the institutional Satellite Accumulation Area (SAA).

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including standard nitrile gloves, a chemically resistant lab coat, and safety goggles. Ensure all handling of the dry powder occurs within a certified chemical fume hood.

  • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized micro-particles generated during the transfer of the solid powder are drawn away from the operator's breathing zone, mitigating inhalation risks.

Step 2: Container Selection and Inspection

  • Action: Select an EHS-approved, sealable container (e.g., an HDPE wide-mouth jar for solids, or an amber glass bottle for solvent mixtures containing the compound). Inspect the cap and threads for integrity.

  • Causality: A compromised seal can lead to sublimation or vapor release over time. Using wide-mouth jars for solids prevents spillage that often occurs when trying to force powders through narrow necks.

Step 3: Waste Transfer

  • Action: Using a disposable anti-static spatula, carefully transfer the 7-Methyl-5-nitro-benzooxazole waste into the container. If the compound is dissolved in a solvent (e.g., DMSO or Ethyl Acetate), pour the liquid using a chemically compatible funnel. Do not fill liquid containers beyond 80% capacity.

  • Causality: Leaving 20% headspace in liquid waste containers accommodates thermal expansion of the solvent, preventing pressure buildup and subsequent container rupture.

Step 4: Immediate Labeling

  • Action: Immediately affix a standard Hazardous Waste tag to the container. The label must explicitly state "7-Methyl-5-nitro-benzooxazole" and the specific solvent (if applicable). Never use abbreviations or chemical structures on the tag.

  • Causality: "Unknown waste" is one of the most severe EHS compliance violations. Professional waste contractors cannot legally or safely transport or incinerate uncharacterized waste, leading to costly analytical testing requirements.

Step 5: Storage in the Satellite Accumulation Area (SAA)

  • Action: Move the sealed, labeled container to the laboratory's designated SAA. Place the container inside a secondary containment bin (e.g., a chemically resistant polypropylene tray).

  • Causality: Secondary containment acts as a fail-safe. If the primary container fails or leaks, the secondary bin captures the material, preventing contamination of the laboratory floor or drainage systems.

Step 6: EHS Handover

  • Action: Submit a waste pickup request through your institution's EHS portal.

  • Causality: EHS coordinates with licensed hazardous waste contractors who utilize high-temperature industrial incinerators (often equipped with advanced gas scrubbers) to safely destroy nitroaromatic compounds, ensuring compliance with environmental protection laws.

Disposal Decision Workflow

The following diagram illustrates the logical routing for disposing of this compound based on its physical state at the end of an experiment.

DisposalWorkflow Start Generate Waste: 7-Methyl-5-nitro-benzooxazole CheckState Determine Physical State Start->CheckState Solid Solid Waste (Vials, Powders) CheckState->Solid Liquid Liquid Waste (Solvent Mixtures) CheckState->Liquid Container Select Compatible Container (HDPE/Glass) Solid->Container Liquid->Container Label Attach Hazardous Waste Tag (No Abbreviations) Container->Label SAA Store in Secondary Containment (SAA) Label->SAA EHS Request EHS Pickup for Professional Incineration SAA->EHS

Workflow for the segregation and institutional disposal of nitroaromatic laboratory waste.

References

Personal protective equipment for handling 7-Methyl-5-nitro-benzooxazole

[1]

Executive Safety Summary

7-Methyl-5-nitro-benzooxazole (CAS 26964-61-4) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., antimicrobial and anticancer agents).[1] As a nitro-substituted benzoxazole, it presents a dual hazard profile: chemical toxicity typical of nitrogen heterocycles and energetic potential associated with the nitro group.[1]

Critical Operational Note: Specific toxicological data for this exact isomer is limited.[1] Therefore, this protocol applies the Analogy Principle , adopting the conservative safety standards established for the structural analog 5-nitrobenzoxazole and general nitro-aromatic compounds.[1] All procedures assume the material is an irritant, a potential sensitizer, and thermally sensitive.[1]

Hazard Identification & Risk Assessment

GHS Classification (Inferred from Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

  • Reactivity Hazard: Nitro compounds may decompose violently at high temperatures (>150°C) or under shock.[1]

Quantitative Hazard Data Table

ParameterValue / ConditionOperational Implication
Physical State Solid (Powder/Crystalline)High dust generation potential; requires static control.[1]
Melting Point ~192–195°C (Analogous)Keep reaction temps <150°C to prevent thermal runaway.[1]
Flash Point N/A (Solid)Avoid open flames; use spark-proof tools.[1]
Incompatibilities Strong oxidizers, Strong bases, Reducing agentsSegregate storage; do not store with hydrides or alkali metals.[1]
Dust Explosion High Risk (Kst unmeasured)Ground all equipment; use inert atmosphere for milling/grinding.[1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must follow a risk-based hierarchy. The following decision logic ensures adequate protection without over-encumbering the researcher.

PPE Selection Decision Logic (Graphviz)

PPE_LogicStartTask AssessmentOpenHandlingOpen Handling?(Weighing, Transfer)Start->OpenHandlingYesClosedSystemClosed System?(Sealed Reaction)Start->ClosedSystemNoHighRiskHigh Risk?(Spill, Aerosolization)Start->HighRiskEmergencyLevelBEnhanced PPE:Tyvek Sleeves, N95/P100 Mask,Double Nitrile Gloves,GogglesOpenHandling->LevelBLevelAStandard PPE:Lab Coat, Safety Glasses,Nitrile Gloves (Single)ClosedSystem->LevelALevelCCritical PPE:Full Tyvek Suit, PAPR or Full-Face Respirator,Chem-Resistant ApronHighRisk->LevelC

Figure 1: PPE Decision Logic based on operational exposure risk.

Detailed PPE Specifications:

  • Hand Protection: Double-gloving is mandatory for open handling.[1]

    • Inner Glove: 4 mil Nitrile (Touch sensitivity).[1]

    • Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical resistance).[1]

    • Protocol: Change outer gloves immediately upon splash; change both pairs every 2 hours.[1]

  • Respiratory Protection:

    • Standard: Work inside a certified chemical fume hood.[1]

    • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).[1]

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine powder nature of the compound.[1]

Operational Protocols: Step-by-Step

A. Storage & Logistics [1][3]

  • Environment: Store in a cool, dry place (2–8°C recommended to preserve purity).

  • Container: Amber glass with a PTFE-lined cap.[1] Avoid metal containers which may catalyze decomposition of nitro derivatives over time.[1]

  • Segregation: Store away from reducing agents (e.g., LiAlH4, NaBH4) and strong bases.[1]

B. Weighing & Transfer (The "Static" Danger) Nitro-aromatics are often dry, dielectric powders prone to static buildup.[1]

  • Engineering Control: Use an ionizing fan or staticmaster bar inside the balance enclosure.[1]

  • Tooling: Use antistatic plastic or ceramic spatulas .[1] Avoid metal spatulas to eliminate spark risk and potential metal-catalyzed decomposition.[1]

  • Technique: "Tap-transfer" method.[1] Do not pour freely. Transfer small amounts to minimize dust clouds.[1]

C. Reaction Setup

  • Solvent Selection: Dissolve the solid in the solvent (e.g., DCM, THF) before adding reagents.[1] Avoid adding solid catalyst directly to the dry nitro compound.[1]

  • Temperature Control: Monitor internal temperature. Exotherms are common during reduction or substitution reactions involving the nitro group.[1]

  • Inerting: Flush the reaction vessel with Nitrogen or Argon to displace oxygen, reducing fire risk.[1]

Emergency Response & Disposal

Spill Response Workflow (Graphviz)

Spill_ResponseDetectSpill DetectedAssessAssess Volume& LocationDetect->AssessMinorMinor (<5g)Inside HoodAssess->MinorMajorMajor (>5g)Or Outside HoodAssess->MajorActionMinor1. Mist with solvent (wetting)2. Wipe with solvent-damp pads3. Bag as HazWasteMinor->ActionMinorActionMajor1. Evacuate Area2. Call EHS/HazMat3. Do NOT create dustMajor->ActionMajor

Figure 2: Protocol for responding to solid spills. Note the emphasis on "wetting" to prevent dust.

Disposal Plan

  • Categorization: Classify as "Toxic, Organic Solid" .

  • Segregation: Do not mix with oxidizer waste streams (e.g., Nitric acid waste) or general trash.[1]

  • Deactivation (Optional/Expert Only): For trace residues on glassware, rinse with dilute HCl followed by Acetone.[1] Collect rinsate as "Halogen-free Organic Solvent Waste" .

  • Final Disposal: High-temperature incineration is the required method for nitro-aromatics to ensure complete destruction of the ring structure.[1]

References

  • Parchem . 7-Methyl-5-nitro-benzooxazole Product Data. Retrieved from [1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved from [1]

  • Sigma-Aldrich .[1] Safety Data Sheet for 5-Nitrobenzoxazole (Analog). Retrieved from [1]

  • BenchChem . Proper Disposal of Nitro-Aromatic Compounds. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.